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Core Science & Biosynthesis

Foundational

Whitepaper: A Comprehensive In Vitro Guide to Characterizing Opioid Receptor Activation by Novel 4-Anilidopiperidine Analogs

Abstract The 4-anilidopiperidine scaffold is the cornerstone of some of the most potent synthetic opioids, including fentanyl and its analogues. The characterization of novel compounds based on this structure, such as th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-anilidopiperidine scaffold is the cornerstone of some of the most potent synthetic opioids, including fentanyl and its analogues. The characterization of novel compounds based on this structure, such as those derived from the (N-phenylpropionamido)methyl piperidine-4-carboxylate core, is a critical task in modern drug development. This guide provides a comprehensive framework for the in vitro evaluation of such compounds at the classical opioid receptors: mu (μ), delta (δ), and kappa (κ). As a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. We will detail the essential assays for determining receptor binding affinity, G-protein functional activity, and β-arrestin recruitment, culminating in a synthesized view of a compound's pharmacological profile, including its potential for biased agonism.

Foundational Principles: Opioid Receptors as G-Protein Coupled Receptors (GPCRs)

Opioid receptors are members of the Class A family of G-protein coupled receptors (GPCRs). Their activation by a ligand initiates a cascade of intracellular events that are fundamental to both the therapeutic (analgesia) and adverse effects of opioids.[1][2] A comprehensive in vitro assessment must therefore probe the two primary signaling pathways emanating from the receptor.

  • G-Protein Signaling: The canonical pathway for opioid-induced analgesia. Upon agonist binding, the receptor undergoes a conformational change that promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o). The dissociated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP).[3][4][5]

  • β-Arrestin Recruitment: This pathway is primarily associated with receptor desensitization, internalization, and the activation of distinct signaling cascades. It is increasingly implicated in mediating some of the undesirable side effects of opioids, such as respiratory depression and tolerance.[6] Ligands that preferentially activate G-protein signaling over β-arrestin recruitment are termed "biased agonists" and represent a major focus of modern opioid research.[7][8][9]

The following sections detail the gold-standard assays required to dissect a compound's activity across these two critical pathways.

Opioid_Receptor_Signaling_Pathways Figure 1: Dual Signaling Pathways of Opioid Receptors cluster_G G-Protein Pathway cluster_A β-Arrestin Pathway Ligand Opioid Ligand (e.g., Test Compound) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Heterotrimeric G-Protein (Gαiβγ) MOR->G_Protein Activates GRK GRK MOR->GRK Activates G_alpha Gαi-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP ↓ cAMP Production AC->cAMP Downstream Analgesia & Side Effects cAMP->Downstream P_Receptor Phosphorylated Receptor GRK->P_Receptor Phosphorylates Arrestin β-Arrestin P_Receptor->Arrestin Recruits Downstream_Arrestin Receptor Desensitization, Internalization, Side Effects Arrestin->Downstream_Arrestin

Caption: A simplified diagram of the two major signaling cascades following opioid receptor activation.

Step 1: Receptor Binding Affinity (Kᵢ)

The first step in characterizing a novel compound is to determine if it physically interacts with the target receptors and with what affinity. This is accomplished using a competitive radioligand binding assay.

Principle of the Assay

This assay measures the ability of an unlabeled test compound to displace a "hot" (radiolabeled) ligand of known high affinity and selectivity from the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀ value. This is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10]

Expert Insight: Why This Is Foundational

Binding affinity is a measure of the physical interaction between the ligand and the receptor. It is a critical, albeit static, parameter. A compound cannot be an agonist or antagonist without first binding to the receptor. This assay provides the initial evidence of target engagement and allows for the determination of receptor selectivity by comparing Kᵢ values across the μ, δ, and κ receptors.

Experimental Protocol: Competitive Radioligand Binding

This protocol is adapted for determining the affinity for the μ-opioid receptor using [³H]DAMGO. Similar protocols are used for δ and κ receptors with their respective selective radioligands.[1][10]

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ-opioid receptor (hMOR).

    • Harvest confluent cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Perform differential centrifugation to isolate the membrane fraction.[11]

    • Resuspend the final membrane pellet in assay buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.

  • Assay Setup (96-well format):

    • To each well, add:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 25 µL of the radioligand, [³H]DAMGO (final concentration ~1 nM).

      • 25 µL of the unlabeled test compound at various concentrations (from 10⁻¹¹ M to 10⁻⁵ M).

      • 100 µL of the prepared cell membrane suspension (15-25 µg protein).

    • Controls:

      • Total Binding: No test compound (add 25 µL of assay buffer instead).

      • Non-Specific Binding (NSB): Add a high concentration of a competing unlabeled ligand, such as 10 µM Naloxone, instead of the test compound.[10]

  • Incubation & Termination:

    • Incubate the plate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through Whatman GF/C glass fiber filters using a cell harvester.[1] This separates the receptor-bound radioligand from the unbound.

    • Wash the filters rapidly three times with ice-cold assay buffer.

  • Quantification & Analysis:

    • Place the dried filters into scintillation vials with scintillation fluid.

    • Quantify bound radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Radioligand_Binding_Workflow Figure 2: Workflow for Radioligand Binding Assay A Prepare Cell Membranes (e.g., CHO-hMOR) B Incubate in 96-well plate: Membranes + [3H]Radioligand + Test Compound A->B C Rapid Filtration (Separates Bound from Free) B->C D Scintillation Counting (Measures Radioactivity) C->D E Data Analysis: Plot Dose-Response Curve Calculate IC50 -> Ki D->E

Caption: Key steps in determining receptor binding affinity (Kᵢ).

Step 2: Functional G-Protein Activation

Binding does not equal activation. A compound can be an agonist (activates), an antagonist (blocks), or a partial agonist. Functional assays are required to determine a compound's efficacy and potency in initiating the G-protein signaling cascade.

[³⁵S]GTPγS Binding Assay
  • Principle: This assay directly measures the first step of G-protein activation. In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. The assay uses [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which binds irreversibly to activated Gα subunits. The amount of incorporated radioactivity is directly proportional to the level of receptor activation.[2][7][12]

  • Expert Insight: This is considered a primary functional assay because it is proximal to the receptor and provides a direct readout of G-protein engagement. It is essential for determining a compound's intrinsic efficacy (Eₘₐₓ) and potency (EC₅₀) for the G-protein pathway.[13][14]

  • Experimental Protocol:

    • Assay Setup: On ice, add the following to a 96-well plate:

      • 50 µL of assay buffer containing GDP (typically 10-30 µM). The GDP is crucial for keeping the G-proteins in their inactive state prior to the reaction.

      • 50 µL of the test compound at various concentrations.

      • 50 µL of the same cell membrane preparation used for binding assays.

    • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

    • Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.[11]

    • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

    • Termination & Quantification: Terminate and quantify using the same rapid filtration and scintillation counting method described for the binding assay.

    • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the stimulated binding against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ values. Efficacy is often expressed as a percentage of the maximal stimulation achieved by a standard full agonist like DAMGO.

cAMP Inhibition Assay
  • Principle: This assay measures a downstream consequence of Gi/o activation: the inhibition of adenylyl cyclase and the subsequent reduction in intracellular cAMP levels. To create a measurable window, intracellular cAMP is first artificially elevated using an adenylyl cyclase stimulator like forskolin. The ability of the opioid agonist to reduce this forskolin-stimulated cAMP level is then quantified.[3][4]

  • Expert Insight: While further downstream than the GTPγS assay, the cAMP assay is a critical confirmatory test performed in whole, living cells. This provides a more physiologically relevant context and validates the findings from membrane-based assays.

  • Experimental Protocol:

    • Cell Seeding: Seed CHO-hMOR or HEK293-hMOR cells into a 384-well plate and incubate overnight.

    • Compound Addition: Prepare serial dilutions of the test compound in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation). Add the compound to the cells and incubate for 15 minutes.

    • Forskolin Stimulation: Add forskolin (e.g., 5-10 µM final concentration) to all wells (except the negative control) to stimulate cAMP production.

    • Incubation: Incubate for 15-30 minutes at room temperature.

    • Quantification: Lyse the cells and quantify intracellular cAMP levels using a commercially available kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), BRET (Bioluminescence Resonance Energy Transfer), or an ELISA-based assay.[15][16]

    • Data Analysis: Plot the percentage inhibition of the forskolin response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ for cAMP inhibition.

Step 3: Functional β-Arrestin Recruitment

To build a complete picture of the compound's signaling profile and assess for bias, it is mandatory to quantify its ability to recruit β-arrestin.

Principle of the Assay

Numerous commercial assays exist, with the DiscoverX PathHunter (enzyme-fragment complementation) being a widely used platform.[7][9][17] In this system, the opioid receptor is fused to a small fragment of β-galactosidase (the enzyme donor), and β-arrestin is fused to the larger, complementing fragment (the enzyme acceptor). When an agonist binds the receptor and recruits β-arrestin, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme then converts a substrate to produce a chemiluminescent signal that can be measured.[9]

Expert Insight: The Key to Assessing Bias

A compound that is highly potent and efficacious in the [³⁵S]GTPγS assay but weak in the β-arrestin assay is considered G-protein biased.[8] This profile is therapeutically desirable, as it may correlate with a reduced side-effect profile.[6] Therefore, this assay is not optional; it is a critical component of modern opioid characterization.

Experimental Protocol: PathHunter β-Arrestin Assay
  • Cell Handling: Use a cell line co-expressing the receptor-enzyme donor fusion and the β-arrestin-enzyme acceptor fusion (e.g., PathHunter CHO-K1 OPRM1 β-Arrestin 2 cells).

  • Cell Seeding: Seed cells into a 384-well white, clear-bottom assay plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a positive control full agonist (like DAMGO) and a vehicle control.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Signal Detection: Add the PathHunter detection reagent mix according to the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature to allow the signal to develop.

  • Quantification: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal (relative light units) against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Assay_Comparison_Workflow Figure 3: Integrated In Vitro Characterization Workflow Start Novel (N-phenylpropionamido)methyl piperidine-4-carboxylate Compound Binding Radioligand Binding Assay Start->Binding GTP [35S]GTPγS Binding Assay Start->GTP cAMP cAMP Inhibition Assay Start->cAMP Arrestin β-Arrestin Recruitment Assay Start->Arrestin Ki Determine Affinity (Ki) & Selectivity (μ, δ, κ) Binding->Ki G_Func Determine G-Protein Potency (EC50) & Efficacy (Emax) GTP->G_Func cAMP->G_Func A_Func Determine β-Arrestin Potency (EC50) & Efficacy (Emax) Arrestin->A_Func End Synthesize Data: Calculate Bias Factor & Define Pharmacological Profile Ki->End G_Func->End A_Func->End

Caption: A logical workflow for the comprehensive characterization of a novel opioid compound.

Data Synthesis and Interpretation

The final step is to consolidate all quantitative data into a single summary table for clear comparison and interpretation.

Summary Data Presentation
ParameterAssayμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Affinity Radioligand BindingKᵢ = [Value] nMKᵢ = [Value] nMKᵢ = [Value] nM
G-Protein Activity [³⁵S]GTPγS BindingEC₅₀ = [Value] nMEₘₐₓ = [Value]%EC₅₀ = [Value] nMEₘₐₓ = [Value]%EC₅₀ = [Value] nMEₘₐₓ = [Value]%
G-Protein Activity cAMP InhibitionEC₅₀ = [Value] nMEₘₐₓ = [Value]%EC₅₀ = [Value] nMEₘₐₓ = [Value]%EC₅₀ = [Value] nMEₘₐₓ = [Value]%
β-Arrestin Activity β-Arrestin RecruitmentEC₅₀ = [Value] nMEₘₐₓ = [Value]%EC₅₀ = [Value] nMEₘₐₓ = [Value]%EC₅₀ = [Value] nMEₘₐₓ = [Value]%

Eₘₐₓ values are typically expressed relative to a standard full agonist (e.g., DAMGO for μ-OR).

Interpretation
  • Selectivity: A comparison of the Kᵢ values across the three receptors reveals the compound's selectivity. A significantly lower Kᵢ for one receptor (e.g., >10-fold) indicates preference.

  • Activity Profile:

    • Full Agonist: High efficacy (Eₘₐₓ ≈ 100%) in functional assays.

    • Partial Agonist: Intermediate efficacy (Eₘₐₓ between 0% and 100%).

    • Antagonist: Binds to the receptor (has a Kᵢ value) but has no efficacy (Eₘₐₓ ≈ 0%) and will block the action of an agonist.

  • Biased Agonism: A bias factor can be calculated to quantify signaling bias. A common method involves comparing the ratio of potency (EC₅₀) and efficacy (Eₘₐₓ) between the G-protein and β-arrestin pathways. A compound with a significantly higher potency/efficacy in the [³⁵S]GTPγS assay compared to the β-arrestin assay is considered G-protein biased.[7][8]

Conclusion

The in vitro characterization of a novel compound with a (N-phenylpropionamido)methyl piperidine-4-carboxylate core requires a multi-assay approach that extends beyond simple binding. By systematically evaluating receptor affinity, G-protein activation, and β-arrestin recruitment, researchers can build a comprehensive pharmacological profile. This detailed understanding of a compound's potency, efficacy, selectivity, and potential signaling bias is indispensable for making informed decisions in the drug discovery and development pipeline, ultimately guiding the selection of candidates with the highest potential for therapeutic success and an improved safety profile.

References

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Available at: [Link]

  • 3.3. Biology—Opioid Binding Assay. (n.d.). Bio-protocol. Available at: [Link]

  • Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias. (2018). Journal of Medicinal Chemistry. Available at: [Link]

  • In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • In vivo and in vitro evaluation of novel μ-opioid receptor agonist compounds. (2015). European Journal of Pharmacology. Available at: [Link]

  • Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. (2020). Molecules. Available at: [Link]

  • Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (2017). Frontiers in Pharmacology. Available at: [Link]

  • Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). (2013). Methods in Molecular Biology. Available at: [Link]

  • μ-opioid agonist β-arrestin recruitment assay. (n.d.). ResearchGate. Available at: [Link]

  • Predictive Models to Identify Small Molecule Activators and Inhibitors of Opioid Receptors. (2019). Scientific Reports. Available at: [Link]

  • Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2017). Methods in Molecular Biology. Available at: [Link]

  • A Novel µ-Opioid Receptor Ligand with High In Vitro and In Vivo Agonist Efficacy. (2012). Current Medicinal Chemistry. Available at: [Link]

  • Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. Available at: [Link]

  • Methyl 4-((1-oxopropyl)phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate. (n.d.). PubChem. Available at: [Link]

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (2020). Proceedings of the National Academy of Sciences. Available at: [Link]

  • A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. (1988). Biochemical Pharmacology. Available at: [Link]

  • Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. (2014). Molecular Pharmacology. Available at: [Link]

  • Arrestin recruitment and signaling by G protein-coupled receptor heteromers. (2018). Neuropharmacology. Available at: [Link]

  • Methyl 4-(phenylpropanylamino)piperidine-4-carboxylate hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2015). Defense Technical Information Center. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Available at: [Link]

  • GTP release-selective agonists prolong opioid analgesic efficacy. (2023). Nature Chemical Biology. Available at: [Link]

  • μ-opioid receptor and α₂-adrenoceptor agonist stimulation of [³⁵S]GTPγS binding to G-proteins in postmortem brains of opioid addicts. (2003). Journal of Neurochemistry. Available at: [Link]

  • File:Methyl 1-phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylate 200.svg. (n.d.). Wikimedia Commons. Available at: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2001). Journal of the Serbian Chemical Society. Available at: [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (2022). Frontiers in Molecular Neuroscience. Available at: [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1996). Journal of Medicinal Chemistry. Available at: [Link]

  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. (2005). Marmara Pharmaceutical Journal. Available at: [Link]

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Sources

Exploratory

Pharmacokinetics of (N-phenylpropionamido)methyl piperidine-4-carboxylate derivatives

An In-Depth Technical Guide to the Pharmacokinetics of (N-phenylpropionamido)methyl piperidine-4-carboxylate Derivatives Introduction The (N-phenylpropionamido)methyl piperidine-4-carboxylate scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of (N-phenylpropionamido)methyl piperidine-4-carboxylate Derivatives

Introduction

The (N-phenylpropionamido)methyl piperidine-4-carboxylate scaffold is a cornerstone in modern medicinal chemistry, most notably forming the structural basis for a potent class of synthetic opioids known as the 4-anilidopiperidines. This chemical family includes clinically vital analgesics like fentanyl, remifentanil, and sufentanil, as well as numerous other derivatives investigated for their therapeutic potential and encountered in toxicological contexts.[1][2][3] Understanding the pharmacokinetics—the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME)—of these compounds is paramount for drug development professionals, researchers, and scientists. A thorough grasp of their ADME profile allows for the prediction of a drug's efficacy, duration of action, potential for drug-drug interactions, and toxicity.[4]

This guide provides a comprehensive overview of the pharmacokinetic characteristics of (N-phenylpropionamido)methyl piperidine-4-carboxylate derivatives. It moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and pharmacokinetic behavior. We will delve into the metabolic pathways that govern their transformation, the experimental methodologies used to characterize their profiles, and the structure-activity relationships that enable the rational design of new chemical entities with optimized drug-like properties.

Core Pharmacokinetic Profile: A Journey Through the Body (ADME)

The physiological disposition of (N-phenylpropionamido)methyl piperidine-4-carboxylate derivatives is dictated by the interplay of four key processes: Absorption, Distribution, Metabolism, and Excretion.

Absorption

The route of administration significantly impacts the rate and extent of absorption.

  • Intravenous (IV) Administration: As is common for use in anesthesia, IV administration bypasses absorption barriers, leading to immediate and complete bioavailability. This route provides rapid onset of action, with peak effects for compounds like remifentanil and fentanyl occurring within minutes.[5][6]

  • Oral and Transmucosal Administration: The oral bioavailability of many derivatives in this class is generally low.[1] This is often due to extensive first-pass metabolism in the gut wall and liver.[1] However, transmucosal routes (e.g., sublingual, buccal, intranasal) can offer improved bioavailability by avoiding the gastrointestinal tract and direct delivery to systemic circulation. For instance, intranasal fentanyl spray has a bioavailability of approximately 89%.

  • Transdermal Administration: The high lipophilicity of some derivatives, like fentanyl, makes them suitable for transdermal delivery via patches, providing slow, sustained release for chronic pain management.

Distribution

Once absorbed, these compounds distribute throughout the body, a process largely governed by their physicochemical properties.

  • Lipophilicity and Volume of Distribution (Vd): Most derivatives are highly lipid-soluble, which allows them to readily cross cell membranes and distribute into tissues.[5] This results in a large volume of distribution. For example, alfentanil has a smaller volume of distribution compared to fentanyl, contributing to its shorter duration of action.[1]

  • Plasma Protein Binding: These compounds typically exhibit a moderate to high degree of binding to plasma proteins, primarily albumin.[1] Remifentanil, for instance, is about 70% protein-bound.[5] The extent of protein binding is crucial as only the unbound (free) fraction of the drug is available to exert its pharmacological effect and undergo metabolism or excretion.

  • Blood-Brain Barrier (BBB) Penetration: Their lipophilicity facilitates rapid entry into the central nervous system (CNS), which is essential for their analgesic and anesthetic effects.

Metabolism: The Nexus of Biotransformation

Metabolism is the most critical determinant of the duration of action and clearance of these compounds. The core structure presents several sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes in the liver and esterases in the plasma and tissues.[1][7][8]

  • Primary Metabolic Pathways:

    • N-dealkylation: This is a dominant metabolic pathway for many fentanyl analogs.[9][10] The process involves the removal of the substituent on the piperidine nitrogen, primarily catalyzed by CYP3A4, to produce an inactive "nor-" metabolite.[7][9] For example, fentanyl is metabolized to norfentanyl.[9]

    • Ester Hydrolysis: The methyl-carboxylate group at the C4 position is a key metabolic handle for certain derivatives. Remifentanil is the archetypal example; its ester linkage is rapidly hydrolyzed by non-specific esterases in the blood and tissues.[1][7][11][12] This rapid, organ-independent metabolism results in an ultra-short half-life (3-10 minutes) and makes its clearance independent of liver or kidney function.[5][6][11] The resulting carboxylic acid metabolite is essentially inactive.[1]

    • Hydroxylation: Oxidation reactions, leading to the addition of a hydroxyl group, can occur on the N-phenyl group or the piperidine ring.[1][7] These hydroxylated metabolites can then undergo further oxidation.[7]

    • Amide Hydrolysis: While less common than other pathways, the propionamide linkage can be hydrolyzed, though this is generally a minor route of metabolism for most fentanyl analogs.[1][7]

    • Phase II Conjugation: Following Phase I reactions (like hydroxylation), metabolites can be conjugated with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.[1][7]

Visualizing the Metabolic Fate

The following diagram illustrates the principal metabolic pathways for a representative (N-phenylpropionamido)methyl piperidine-4-carboxylate derivative.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent Parent Compound (Piperidine Derivative) M1 N-Dealkylated Metabolite (nor-Metabolite) Parent->M1 CYP450 (e.g., CYP3A4) N-Dealkylation M2 Ester Hydrolysis Product (Carboxylic Acid) Parent->M2 Esterases Hydrolysis M3 Hydroxylated Metabolite Parent->M3 CYP450 Hydroxylation Excreted Renal Excretion M1->Excreted M2->Excreted M4 Glucuronide Conjugate M3->M4 UGTs Glucuronidation M4->Excreted

Caption: Key metabolic pathways for piperidine-4-carboxylate derivatives.

Excretion

The parent drug and its metabolites are primarily eliminated from the body via the kidneys. The metabolic transformations described above are crucial for converting the lipophilic parent compounds into more water-soluble metabolites that can be efficiently excreted in the urine.[1]

Structure-Pharmacokinetic Relationships (SPR)

The pharmacokinetic profile of these derivatives can be rationally modified by altering their chemical structure. Understanding these relationships is fundamental to modern drug design.

  • The C4-Ester Moiety: The presence of a methyl ester at the C4 position, as seen in remifentanil, introduces a site for rapid hydrolysis by ubiquitous esterases, leading to a very short duration of action.[1][7] This is a prime example of designing a "soft drug" that is quickly inactivated to a predictable, non-toxic metabolite. In contrast, analogs without this ester group, like fentanyl, rely on slower, liver-based CYP450 metabolism.[9]

  • The N-Substituent on the Piperidine Ring: The nature of the alkyl or arylalkyl group on the piperidine nitrogen influences both potency and metabolism. Bulky groups can sterically hinder access of CYP enzymes, potentially slowing the rate of N-dealkylation and prolonging the half-life.[9]

  • Lipophilicity: Substitutions on the N-phenyl ring or the N-phenethyl group can alter the molecule's lipophilicity (cLogP). Increased lipophilicity can lead to a larger volume of distribution, higher plasma protein binding, and enhanced BBB penetration, but may also result in increased metabolic clearance if it improves binding to CYP enzymes.[13][14]

Experimental Methodologies for Pharmacokinetic Characterization

A combination of in vitro and in vivo methods is employed to build a comprehensive pharmacokinetic profile.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to Phase I metabolism by CYP enzymes.

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of a test compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ice-cold acetonitrile with an internal standard for reaction termination

  • 96-well plates, multichannel pipettes, incubator, centrifuge

  • LC-MS/MS system for analysis[15]

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM and phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the HLM master mix to a 96-well plate. Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T=0).

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Controls:

    • Negative Control: A parallel incubation without the NADPH regenerating system to account for non-CYP-mediated degradation.

    • Positive Control: A compound with known metabolic instability (e.g., verapamil) to validate the assay performance.

  • Sample Processing: Centrifuge the terminated plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.

Workflow for In Vitro Metabolic Stability

Caption: Experimental workflow for in vitro metabolic stability assessment.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on the ADME properties of a compound in a living system. The rat is a commonly used model for such studies.[16][17]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, Vd, Bioavailability) following administration of a test compound.

Materials:

  • Male Sprague-Dawley rats (e.g., 250-300g) with cannulated jugular veins[18][19]

  • Test compound formulated in an appropriate vehicle (e.g., saline, PEG400)

  • Dosing syringes and gavage needles (for oral administration)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system for bioanalysis[20][21]

Step-by-Step Methodology:

  • Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.[13]

  • Dosing: Divide animals into groups (n=3-5 per group). For a full PK profile, at least two groups are needed:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (Oral - PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.[13]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at pre-determined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[13]

  • Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge the samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.[13]

  • Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the key pharmacokinetic parameters. Oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for selected clinically relevant derivatives, illustrating the diversity within this chemical class.

CompoundRouteT½ (Half-Life)CL (Clearance)Vd (Volume of Distribution)Key Metabolic PathwayReference(s)
Fentanyl IV2-4 hours~1.5 L/min~4 L/kgCYP3A4 N-dealkylation
Remifentanil IV3-10 minutes~3 L/min~0.1 L/kgPlasma Esterase Hydrolysis[5][6][11]
Sufentanil IV~2.7 hours~0.9 L/min~1.7 L/kgCYP3A4 N-dealkylation[1]
Alfentanil IV~1.6 hours~0.36 L/min~0.6 L/kgCYP3A4 Metabolism[1]
Carfentanil IV~7.7 hours--CYP450 Metabolism[1]

Note: Values are approximate and can vary based on the study population and methodology.

Conclusion

The (N-phenylpropionamido)methyl piperidine-4-carboxylate framework has yielded compounds with a wide spectrum of pharmacokinetic profiles, from the ultra-short-acting remifentanil to the long-acting fentanyl. The ADME properties of these derivatives are intrinsically linked to their chemical structure. Metabolism, driven by hepatic CYP450 enzymes and plasma esterases, is the primary determinant of their clearance and duration of action. A deep, mechanistic understanding of these pathways and the application of robust in vitro and in vivo experimental protocols are essential for the successful discovery and development of new, safer, and more effective medicines based on this versatile chemical scaffold. Future research will likely focus on fine-tuning structures to achieve specific pharmacokinetic objectives, such as targeting peripheral tissues while minimizing CNS exposure or designing compounds with predictable, safe metabolic pathways.

References

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  • Feiling, J., et al. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. PMC - NIH. [Link]

  • A review of synthetic fentanyl metabolism and the metabolism of select synthetic fentanyl analogues. Murdoch University - Research Portal. [Link]

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  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. J-STAGE. [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives. International Journal of Biology and Chemistry. [Link]

  • Identification of human cytochrome P450 isoforms involved in the metabolism of S-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid. PubMed. [Link]

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  • Zampieri, D., et al. (2015). Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. ArTS - University of Trieste. [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives. MDPI. [Link]

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  • Laizure, S.C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. PMC - NIH. [Link]

  • Han, H., et al. (2022). The Metabolism of a Novel Cytochrome P450 (CYP77B34) in Tribenuron-Methyl-Resistant Descurainia sophia L. MDPI. [Link]

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  • Lu, Y., et al. (2015). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC - NIH. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate Derivatives: A Technical Guide to Ultra-Potent 4-Anilidopiperidines

Executive Summary The compound methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (formally known as Norcarfentanil) serves as the foundational structural scaffold for some of the most potent synthetic opioids known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (formally known as Norcarfentanil) serves as the foundational structural scaffold for some of the most potent synthetic opioids known to pharmacology, including carfentanil and remifentanil. As a Senior Application Scientist, I approach the structure-activity relationship (SAR) of this 4-anilidopiperidine subclass not merely as a catalog of functional groups, but as a highly tuned molecular machine. The introduction of the C4-carboxylate group fundamentally alters the binding thermodynamics at the μ -opioid receptor (MOR), boosting analgesic potency by 30 to 100-fold compared to the unsubstituted fentanyl parent structure[1].

This technical guide dissects the molecular architecture, receptor signaling dynamics, and self-validating experimental workflows required to synthesize and evaluate this ultra-potent class of compounds.

Molecular Architecture & SAR Dynamics

The extraordinary potency of the 4-carboxylate fentanyl analogs is derived from a precise spatial arrangement of three critical pharmacophoric domains.

The Piperidine Core and C4-Carboxylate (Region B)

The defining feature of this subclass is the methyl ester at the 4-position of the piperidine ring. Mechanistically, this bulky substituent restricts the conformational flexibility of the piperidine ring, forcing the anilido group into an equatorial position. This rigid geometry minimizes entropic penalty upon receptor binding and aligns the ester oxygen to serve as a critical hydrogen bond acceptor with conserved residues (e.g., Tyr148) in the MOR binding pocket[2]. This single modification is responsible for the massive leap in potency from fentanyl to carfentanil[1].

The Anilido and Propionamide Moieties (Region C & D)

The N-phenyl ring is essential for anchoring the molecule via π−π stacking interactions with aromatic residues (specifically Trp293) deep within the MOR. The propionyl chain fits snugly into a highly specific, size-restricted hydrophobic pocket. SAR studies demonstrate a strict spatial tolerance here: extending the chain to a butyryl group or shortening it to an acetyl group causes steric clashes or suboptimal van der Waals contacts, respectively, drastically reducing receptor affinity[2].

The N1-Piperidine Substituent (Region A)

The bare core scaffold, norcarfentanil (a secondary amine at N1), exhibits relatively poor MOR affinity ( IC50​≈295 nM)[2]. Alkylation at N1 is mandatory for high-affinity binding.

  • Phenethyl Substitution: Adding a 2-phenylethyl group (yielding carfentanil) drops the IC50​ to ~0.02 nM, maximizing lipophilicity and blood-brain barrier (BBB) penetration[2].

  • Ester-Linked Substitution: Adding a methyl propanoate group yields remifentanil. This introduces a "soft drug" design paradigm; the molecule retains high potency but is rapidly hydrolyzed by non-specific blood and tissue esterases, resulting in an ultra-short half-life ideal for precise surgical anesthesia.

SAR_Logic Core Piperidine-4-carboxylate Core (Norcarfentanil) N1 N1 Substituent (e.g., Phenethyl) Core->N1 Determines PK/Lipophilicity C4_Ester C4 Methyl Ester (Potency Booster) Core->C4_Ester Anchors to MOR (H-bond) Anilido N-Phenyl Group (Hydrophobic Pocket) Core->Anilido Pi-Pi Stacking Amide Propionamide Chain (H-Bond Acceptor) Core->Amide Receptor Activation

Caption: Structural dissection of the piperidine-4-carboxylate scaffold and its functional impact.

Quantitative SAR Data

The following table synthesizes the quantitative binding affinities and relative potencies of key structural variations within this class, demonstrating the profound impact of the C4 and N1 substitutions.

Table 1: SAR and MOR Affinity of 4-Anilidopiperidine Derivatives

CompoundN1-SubstituentC4-SubstituentMOR Affinity ( IC50​ nM)Relative Potency (vs Morphine)
Fentanyl 2-Phenylethyl-H~1.1100x
Norcarfentanil -H-COOCH 3​ ~295.1<1x
Carfentanil 2-Phenylethyl-COOCH 3​ ~0.0210,000x
Remifentanil Methyl propanoate-COOCH 3​ ~1.5100-200x
Sufentanil 2-(2-Thienyl)ethyl-CH 2​ OCH 3​ ~0.401,000x

(Data aggregated from uniform assessment of binding[2] and metabolic pathway analyses[1])

Receptor Signaling Dynamics

Upon binding to the μ -opioid receptor (a Class A GPCR), these 4-anilidopiperidines stabilize the receptor's active conformation. This structural shift is transmitted intracellularly, triggering the exchange of GDP for GTP on the associated Gαi​/Gαo​ protein complex.

The signaling cascade bifurcates:

  • Gαi​ Subunit: Directly inhibits adenylate cyclase, leading to a rapid decrease in intracellular cAMP levels.

  • Gβγ Dimer: Modulates critical ion channels. It opens G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing K+ efflux, and inhibits voltage-gated Ca2+ channels, preventing Ca2+ influx[3].

This dual ionic modulation hyperpolarizes the neuronal membrane, effectively blocking the propagation of action potentials and inhibiting the presynaptic release of nociceptive neurotransmitters (e.g., Substance P, glutamate), culminating in profound analgesia.

MOR_Signaling Agonist 4-Anilidopiperidine Agonist MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds & Induces Conformational Change Gi_Go Gi/Go Protein Activation MOR->Gi_Go Promotes GDP/GTP Exchange cAMP Adenylate Cyclase Inhibition (↓ cAMP) Gi_Go->cAMP Gαi Subunit IonChannels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) Gi_Go->IonChannels Gβγ Subunit Analgesia Hyperpolarization & Analgesia cAMP->Analgesia Reduced Excitability IonChannels->Analgesia Blocked Nociception

Caption: G-protein coupled receptor (GPCR) signaling pathway mediated by MOR activation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific quality control checkpoints to guarantee data reliability.

Protocol 1: Synthesis of the Core Scaffold (Norcarfentanil)

Objective: Synthesize the methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate core from 1-benzylpiperidin-4-one[4]. Causality: A Strecker-type condensation is chosen because it efficiently constructs the sterically hindered quaternary C4 center in a single, high-yield step.

  • Strecker Condensation: React 1-benzylpiperidin-4-one with aniline and potassium cyanide (KCN) in glacial acetic acid to yield 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile.

    • Validation Checkpoint: Monitor the reaction via IR spectroscopy. The complete disappearance of the ketone C=O stretch at ~1710 cm⁻¹ confirms full conversion.

  • Hydrolysis: Treat the nitrile intermediate with concentrated H2​SO4​ at room temperature. This selectively hydrolyzes the nitrile to a primary amide without cleaving the benzyl group.

  • Acylation & Esterification: Acylate the secondary amine with propionyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA). Subsequently, convert the primary amide to a methyl ester using anhydrous methanol and a strong acid catalyst (HCl gas) under reflux.

  • Debenzylation: Remove the N-benzyl protecting group via catalytic hydrogenation (Pd/C, H2​ gas at 50 psi) in methanol to yield the final secondary amine core.

    • Validation Checkpoint: Confirm product identity and purity (>98%) via LC-MS (Expected [M+H]+≈291.17 ) and 1H -NMR before proceeding to N1-alkylation.

Protocol 2: Radioligand Competitive Binding Assay for MOR Affinity

Objective: Determine the Ki​ of synthesized derivatives at the human μ -opioid receptor. Causality: Competitive displacement of [3H] -DAMGO (a highly selective MOR agonist) provides a specific, quantifiable measure of target affinity, eliminating confounding variables from downstream signaling amplification.

  • Membrane Preparation: Homogenize CHO cells stably expressing human MOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 mins at 4°C. Resuspend the pellet to a working concentration of 1 mg/mL.

  • Reaction Mixture: In a 96-well plate, combine 50 μ g of membrane protein, 1 nM [3H] -DAMGO (specific activity ~50 Ci/mmol), and varying concentrations of the test compound ( 10−11 to 10−5 M) in assay buffer.

  • Incubation: Incubate the plates at 25°C for exactly 60 minutes.

    • Causality: A 60-minute incubation at 25°C ensures steady-state binding kinetics are reached without risking significant thermal degradation of the receptor proteins.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Validation Checkpoint: Filters must be pre-soaked in 0.5% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic opioid ligands.

  • Quantification: Wash filters 3x with ice-cold buffer, add liquid scintillation cocktail, and measure radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Ensure the assay Z'-factor is >0.5 to validate plate-to-plate robustness.

Workflow Prep Tissue Preparation (CHO Cells expressing MOR) Incubate Incubation ([3H]-DAMGO + Test Compound) Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber Filters) Incubate->Filter Wash Washing (Ice-cold Tris-HCl buffer) Filter->Wash Measure Liquid Scintillation Counting Wash->Measure Analyze Data Analysis (IC50 to Ki via Cheng-Prusoff) Measure->Analyze

Caption: Self-validating radioligand binding assay workflow for determining MOR affinity.

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Exploratory

A Technical Guide to the Physicochemical Properties of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate: A Core Intermediate for Advanced Opioid Analgesics

Executive Summary: The 4-anilidopiperidine scaffold is the cornerstone of a class of highly potent synthetic opioids, including fentanyl, carfentanil, and the ultra-short-acting anesthetic remifentanil.[1][2] Understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 4-anilidopiperidine scaffold is the cornerstone of a class of highly potent synthetic opioids, including fentanyl, carfentanil, and the ultra-short-acting anesthetic remifentanil.[1][2] Understanding the physicochemical properties of key intermediates in their synthesis is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles, as well as for developing stable and effective formulations. This technical guide provides an in-depth analysis of the core physicochemical properties of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate, a pivotal precursor in the synthesis of numerous fentanyl-class analgesics.[3] We will explore its lipophilicity, ionization constant (pKa), solubility, stability, and solid-state characteristics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both established data and detailed, field-proven experimental protocols for in-house validation and characterization.

Chemical Identity and Structure

Nomenclature and Context

The molecule at the core of this guide is Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate . It is also referred to in the literature as Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate or, in its hydrochloride salt form, as Norcarfentanil.[4][5] This compound represents the central scaffold of many potent analgesics, lacking only the N-substituent on the piperidine ring that often dictates the specific pharmacological profile (e.g., the propanoic acid methyl ester group in remifentanil).[1][6] Its properties are foundational to understanding the behavior of the final active pharmaceutical ingredients (APIs).

Molecular Structure

The structure combines a central piperidine ring with an N-phenylpropionamido group and a methyl carboxylate at the C4 position. This unique arrangement of a tertiary amine, an amide, and an ester dictates its chemical behavior.

Caption: Structure of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate.

Synthetic Context

This intermediate is commonly synthesized via a multi-step process often beginning with a protected piperidone derivative. An optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and a cyanide source yields an anilino-nitrile.[3] This nitrile is then selectively hydrolyzed to an amide, followed by more vigorous hydrolysis to the carboxylic acid. Subsequent esterification with methanol and acylation with propionyl chloride yields the core structure.[3] Final debenzylation provides the target intermediate.[3]

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Foundational

Preclinical Discovery of (N-Phenylpropionamido)methyl Piperidine-4-Carboxylate Analogs

Executive Summary & Pharmacophore Rationale The evolution of synthetic opioid analgesics has been largely defined by the structural optimization of the 4-anilidopiperidine class. Since the discovery of fentanyl, medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The evolution of synthetic opioid analgesics has been largely defined by the structural optimization of the 4-anilidopiperidine class. Since the discovery of fentanyl, medicinal chemistry efforts have focused on manipulating the piperidine ring to enhance μ -opioid receptor (MOR) affinity, modulate lipid solubility, and precisely control pharmacokinetic half-lives[1].

At the center of these ultra-potent analgesics is the methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate scaffold. This core structure—often referred to as norcarfentanil when lacking the N-alkyl substituent—serves as the critical intermediate for synthesizing carfentanil, remifentanil, and sufentanil[2]. The addition of the 4-carbomethoxy group at the C4 position of the piperidine ring fundamentally alters the ligand's interaction with the MOR. According to the message-address concept, the tertiary nitrogen and the anilido group constitute the "message" domain responsible for receptor activation, while the 4-carbomethoxy group acts as a highly lipophilic "address" domain, anchoring the molecule deep within the transmembrane helices of the receptor[1].

Rational Drug Design: The "Soft Drug" Paradigm & Biased Agonism

The preclinical discovery of these analogs is driven by the need to decouple potent antinociception from severe adverse effects, such as respiratory depression and muscle rigidity.

The "Soft Drug" Approach

Traditional 4-anilidopiperidines like carfentanil exhibit extreme potency but carry a high risk of accumulation and prolonged respiratory depression. To solve this, researchers engineered remifentanil by appending a methyl propanoate ester to the piperidine nitrogen. This "soft drug" design ensures that the molecule is highly active at the MOR but is rapidly hydrolyzed by non-specific blood and tissue esterases into an inactive carboxylic acid metabolite[3]. The causality here is critical: by designing a molecule whose metabolism is independent of hepatic function, researchers achieved an ultra-short context-sensitive half-time (approx. 3-4 minutes), allowing for precise intraoperative titration[3].

Biased Agonism at the μ -Opioid Receptor

Modern preclinical screening of these analogs heavily emphasizes functional selectivity, or "biased agonism." Upon binding, the MOR can couple to inhibitory G-proteins ( Gi/o​ ) to mediate analgesia, or recruit β -arrestin 2, which is historically implicated in adverse effects like respiratory depression and tolerance[4]. Preclinical discovery now focuses on modifying the 4-carboxylate scaffold to maximize G-protein bias while minimizing β -arrestin 2 recruitment.

MOR signaling pathway highlighting G-protein vs. β-arrestin 2 recruitment.

Preclinical Synthesis Workflows

Synthesizing the sterically hindered C4 position of the piperidine ring requires a highly optimized workflow. Direct alkylation or amination at C4 is inefficient due to steric clash. Therefore, a Strecker-type condensation is utilized as a self-validating, high-yield entry point[5].

Chemical synthesis workflow of the 4-anilidopiperidine core scaffold.

Step-by-Step Methodology: Synthesis of the Core Scaffold

The following protocol outlines the generation of the methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate intermediate[2],[5]:

  • Strecker Condensation : React 1-benzylpiperidin-4-one with aniline and hydrogen cyanide (HCN) in glacial acetic acid.

    • Causality: This simultaneously installs the aniline moiety and a nitrile group at the C4 position, bypassing steric hindrance and yielding the anilino-nitrile intermediate in >90% yield[5].

  • Selective Hydrolysis & Esterification : Treat the anilino-nitrile with concentrated H2​SO4​ to hydrolyze the nitrile to an amide, followed by refluxing in methanol to yield the methyl ester.

    • Causality: The harsh acidic conditions are required to convert the highly stable nitrile, while the subsequent methanolysis traps the intermediate as the desired methyl 4-(phenylamino)piperidine-4-carboxylate[5].

  • Propionylation : React the anilino-ester with propionyl chloride (or propionic anhydride) in dichloroethane, using triethylamine as an acid scavenger.

    • Causality: This step installs the critical N-phenylpropionamido pharmacophore. The reaction must be heated to reflux to overcome the steric bulk surrounding the secondary amine[5].

  • Catalytic N-Debenzylation : Subject the resulting compound to hydrogenation ( H2​ atmosphere) over a 10% Palladium on Carbon (Pd/C) catalyst in methanol/acetic acid.

    • Causality: Catalytic hydrogenation ensures the selective removal of the N-benzyl protecting group without cleaving the newly formed methyl ester or the propionamide linkage. This yields the free secondary amine (norcarfentanil), ready for final N-alkylation to form specific analogs[2],[5].

Quantitative Data: Receptor Binding & Efficacy

The addition of the 4-carboxylate group drastically alters the binding profile of the analogs. The table below summarizes the in vitro radioligand binding affinities ( Ki​ ) and relative in vivo potencies.

CompoundMOR Ki​ (nM)DOR Ki​ (nM)KOR Ki​ (nM)Relative Analgesic Potency (vs. Morphine)
Morphine (Control)1.1150501x
Fentanyl 1.3>1000>1000100x
Remifentanil 1.5>1000>1000100 - 200x
Carfentanil 0.023.34310,000x

Data synthesized from preclinical radioligand displacement assays utilizing [3H] -DAMGO for MOR, [3H] -DPDPE for DOR, and [3H] -U69,593 for KOR[1].

In Vivo Preclinical Validation

To validate the synthesized analogs, in vivo models must strictly isolate MOR-mediated antinociception from generalized sedation.

Protocol: Rat Tail-Withdrawal Assay
  • Subject Preparation : Acclimate male Wistar rats (180-220g) to the testing environment for 7 days to reduce stress-induced endogenous opioid release, which can confound baseline nociceptive thresholds.

  • Baseline Measurement : Immerse the distal third of the rat's tail in a circulating water bath maintained at exactly 55.0 ± 0.5 °C. Record the latency to vigorous tail withdrawal. Normal baseline is typically 2-4 seconds. Establish a strict cut-off time of 15 seconds to prevent tissue necrosis.

  • Drug Administration : Administer the (N-phenylpropionamido)methyl piperidine-4-carboxylate analog intravenously (i.v.) via the lateral tail vein.

    • Causality: I.V. administration bypasses first-pass metabolism, allowing researchers to measure the absolute onset of action and the intrinsic half-life of the compound's central nervous system penetration.

  • Time-Course Evaluation : Measure withdrawal latencies at 5, 15, 30, 60, and 120 minutes post-injection.

  • Data Analysis : Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] × 100.

By systematically altering the N-substituent on the piperidine ring and running this self-validating assay, drug development professionals can fine-tune the pharmacokinetic profile—achieving the ultra-short duration of remifentanil or the prolonged, extreme potency of carfentanil.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 4-((N-phenylpropionamido)methyl)piperidine-4-carboxylate via a Modified Strecker Approach

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry The piperidine moiety is a privileged scaffold in modern drug discovery, appearing in a vast array of therapeutic agents due to its ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a privileged scaffold in modern drug discovery, appearing in a vast array of therapeutic agents due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for diverse pharmacophoric groups. The target molecule, methyl 4-((N-phenylpropionamido)methyl)piperidine-4-carboxylate, represents a class of functionalized piperidines with potential applications in the development of novel therapeutics, particularly in the realm of analgesics and other CNS-acting agents.[1] The strategic incorporation of an N-acylated aminomethyl group at the 4-position of the piperidine ring offers a unique combination of steric and electronic features for molecular recognition at biological targets.

This document provides a comprehensive guide for the synthesis of this target compound, leveraging a robust, multi-step approach rooted in the principles of the classical Strecker synthesis. While a direct one-pot Strecker reaction using an amide is not feasible, this protocol outlines a reliable pathway involving the formation of a key α-aminonitrile intermediate, followed by subsequent functional group manipulations.[2]

Mechanistic Underpinnings: The Strecker Synthesis and Subsequent Transformations

The cornerstone of this synthetic strategy is the Strecker synthesis, a powerful three-component reaction that efficiently constructs α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source.[3][4][5] The generally accepted mechanism proceeds through two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the condensation of the amine with the carbonyl compound (in this case, a piperidinone derivative) to form an imine. Under acidic conditions, this imine can be protonated to form a more electrophilic iminium ion.[6][7]

  • Nucleophilic Cyanide Addition: A cyanide anion then attacks the electrophilic carbon of the imine or iminium ion, yielding the corresponding α-aminonitrile.[7][8]

Following the Strecker reaction, the synthesis of the target molecule necessitates further transformations, namely the N-acylation of the newly formed amino group and the conversion of the nitrile to a methyl ester.

Experimental Workflow: A Visual Guide

The following diagram illustrates the proposed multi-step synthetic pathway.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: N-Acylation cluster_2 Step 3: Nitrile Hydrolysis & Esterification cluster_3 Step 4: N-Debenzylation A 1-Benzyl-4-piperidone D 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile A->D B Aniline B->D C Potassium Cyanide C->D F 1-Benzyl-4-(N-phenylpropionamido)piperidine-4-carbonitrile D->F E Propionyl Chloride E->F H Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate F->H G Sulfuric Acid, Methanol G->H J Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate H->J I Hydrogen, Pd/C I->J

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocols

Caution: This protocol involves the use of highly toxic potassium cyanide and other hazardous reagents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Contact with acid will release highly toxic hydrogen cyanide gas.[9]

Step 1: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This step follows a modified Strecker protocol, utilizing a protected piperidinone to prevent unwanted side reactions at the piperidine nitrogen.

  • Reagents and Materials:

    • 1-Benzyl-4-piperidone

    • Aniline

    • Potassium cyanide (KCN)

    • Glacial acetic acid

    • Methanol

    • Water

    • Diethyl ether

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, add 1-benzyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in methanol.

    • Stir the mixture at room temperature for 30 minutes.

    • In a separate beaker, dissolve potassium cyanide (1.2 equivalents) in a minimal amount of water. (EXTREME CAUTION: HIGHLY TOXIC)

    • Cool the reaction flask to 0 °C in an ice bath.

    • Slowly add the aqueous solution of potassium cyanide to the reaction mixture, followed by the dropwise addition of glacial acetic acid (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 1-Benzyl-4-(N-phenylpropionamido)piperidine-4-carbonitrile

This step involves the acylation of the secondary amine formed in the Strecker reaction.

  • Reagents and Materials:

    • 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

    • Propionyl chloride

    • Triethylamine or Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve the α-aminonitrile from Step 1 (1 equivalent) in dry dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine (1.5 equivalents) or pyridine (1.5 equivalents) to the solution and cool to 0 °C.

    • Slowly add propionyl chloride (1.2 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate

This transformation achieves both the hydrolysis of the nitrile and the esterification of the resulting carboxylic acid in a one-pot fashion.

  • Reagents and Materials:

    • 1-Benzyl-4-(N-phenylpropionamido)piperidine-4-carbonitrile

    • Concentrated sulfuric acid

    • Methanol

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • To a round-bottom flask, add the N-acylated nitrile from Step 2 (1 equivalent) and an excess of methanol.

    • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (3-5 equivalents) with vigorous stirring.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

    • Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired ester. Further purification can be performed by column chromatography.

Step 4: Synthesis of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate

The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation.

  • Reagents and Materials:

    • Methyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the N-benzylated ester from Step 3 (1 equivalent) in methanol or ethanol in a hydrogenation flask.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the final product, methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureTypical Yield
11-Benzyl-4-piperidoneAniline, KCN, Acetic AcidMethanol/Water0 °C to RT~90%[1]
2α-AminonitrilePropionyl Chloride, TriethylamineDichloromethane0 °C to RT70-80%[1]
3N-Acylated NitrileConc. H₂SO₄, MethanolMethanolReflux40-45% (over 2 steps from nitrile)[1]
4N-Benzylated EsterH₂, 10% Pd/CMethanolRoom TemperatureNear Quantitative[1]

Expert Insights and Troubleshooting

  • Choice of Cyanide Source: While this protocol uses KCN for its reactivity, alternative and potentially safer cyanide sources like trimethylsilyl cyanide (TMSCN) can be employed, often with a Lewis acid catalyst.[3][10][11]

  • N-Protecting Group: The benzyl group is chosen for its stability under the conditions of the Strecker reaction and N-acylation, and its facile removal via catalytic hydrogenation. Other protecting groups compatible with these conditions can also be considered.

  • Hydrolysis and Esterification: The one-pot hydrolysis and esterification with sulfuric acid in methanol is efficient but can lead to side products if not carefully controlled. A two-step process (hydrolysis to the carboxylic acid followed by a separate esterification reaction) might offer better overall yields in some cases.[12]

  • Reaction Monitoring: TLC is crucial for monitoring the progress of each step to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Conclusion

The synthetic route detailed herein provides a robust and reproducible method for obtaining methyl 4-((N-phenylpropionamido)methyl)piperidine-4-carboxylate. By building upon the foundational Strecker synthesis and employing standard organic transformations, researchers can access this and structurally related compounds for further investigation in drug discovery and development programs. The provided protocols, coupled with the mechanistic insights and expert advice, are intended to empower researchers to successfully synthesize this valuable molecular scaffold.

References

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. Retrieved from [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... (n.d.). PMC. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Strecker amino acid synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties. (2025). ResearchGate. Retrieved from [Link]

  • Asymmetric Strecker Reactions. (2011). ACS Publications. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2026). ResearchGate. Retrieved from [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. Retrieved from [Link]

  • THE NEW PROCESS FOR PRODUCING N-PHENYL-N-(4-PIPERIDINYL) AMIDE DERIVATIVES SUCH AS REMIFENTANIL AND CARFENTANIL. (2016). Google Patents.
  • An efficient synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride. (n.d.). Retrieved from [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. (n.d.). PMC. Retrieved from [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). DTIC. Retrieved from [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. Retrieved from [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. (n.d.). PMC. Retrieved from [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. (2025). PMC. Retrieved from [Link]

  • Strecker Synthesis. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. (n.d.). Google Patents.
  • Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. (n.d.). PMC. Retrieved from [Link]

  • Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. (n.d.). Retrieved from [Link]

  • α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC. Retrieved from [Link]

  • Methyl 4-(phenylpropanylamino)piperidine-4-carboxylate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021). Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. Retrieved from [Link]

Sources

Application

Application Note: NMR Spectroscopy Characterization of (N-phenylpropionamido)methyl piperidine-4-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Structural Elucidation Protocol Introduction & Structural Significance (N-phenylpropionamido)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Structural Elucidation Protocol

Introduction & Structural Significance

(N-phenylpropionamido)methyl piperidine-4-carboxylate is a complex synthetic intermediate and a model compound featuring a tertiary amidomethyl ester linkage . In modern drug development, N-acyloxymethyl and amidomethyl derivatives are highly valuable prodrug motifs. They are strategically employed to mask polar functional groups (like secondary amines or carboxylic acids), thereby enhancing lipophilicity, improving membrane permeability, and modulating systemic release kinetics[1]. Upon administration, these linkages undergo enzymatic hydrolysis to form an unstable N-hydroxymethyl intermediate, which subsequently collapses to release the active parent compound and formaldehyde[2].

Characterizing this specific molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires an advanced, self-validating analytical strategy. The molecule presents two major analytical challenges:

  • Lability of the Linkage: The amidomethyl bridge (-O-CH2-N-) is susceptible to hydrolysis; NMR must confirm its intact covalent connectivity.

  • Conformational Dynamics: The tertiary amide bond (N-phenylpropionamide) possesses significant partial double-bond character. This restricts rotation, often resulting in the presence of cis/trans rotamers that complicate the spectra with line broadening or duplicated signal sets.

This application note details a robust, causality-driven NMR protocol designed to unequivocally validate the regiochemistry and structural integrity of this molecule.

Structural Deconstruction & NMR Strategy

To build a self-validating structural proof, we must deconstruct the molecule into its isolated spin systems and identify the critical nodes that connect them.

  • The Amidomethyl Linker (-O-CH₂-N-): This is the diagnostic core of the molecule. Because this methylene group is sandwiched between a highly electronegative ester oxygen and an electron-withdrawing amide nitrogen, its protons are strongly deshielded. They typically resonate between δ 5.5 and 6.0 ppm [3]. If the restricted rotation of the amide bond creates a rigid, asymmetric environment, these protons become diastereotopic and will split into a characteristic AB quartet.

  • The N-Phenyl Ring: The phenyl group is directly attached to the amide nitrogen. Its five aromatic protons will appear as a complex multiplet system ( δ 7.1–7.5 ppm).

  • The Propionamide Group: This isolated ethyl spin system will present as a classic A₃X₂ pattern: a methyl triplet ( δ ~1.1 ppm) and a methylene quartet ( δ ~2.1 ppm).

  • The Piperidine Ring: Assuming the free base form, the piperidine ring will adopt a stable chair conformation. The axial and equatorial protons will exhibit distinct chemical shifts and large geminal/vicinal coupling constants, appearing as a series of multiplets between δ 1.5 and 3.1 ppm.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a closed logical loop. No single peak assignment is made in isolation; every structural claim is corroborated by through-bond and through-space 2D NMR correlations.

Step 1: Sample Preparation & Environmental Control
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is non-coordinating and minimizes the disruption of any intramolecular hydrogen bonding. More importantly, it provides a clear, unobstructed spectral window in the 5.0–6.0 ppm region, which is critical for observing the amidomethyl protons.

  • Temperature Modulation (VT-NMR): Acquire the initial spectra at 298 K.

    • Causality: If the tertiary amide bond exhibits restricted rotation, you will observe broadened peaks or a 60:40 split of duplicated signals. If this occurs, elevate the probe temperature to 323 K . Heating increases the rotational exchange rate beyond the NMR timescale, coalescing the rotameric signals into sharp, time-averaged peaks, thereby simplifying integration.

Step 2: 2D NMR Acquisition Workflow

NMR_Workflow Prep 1. Sample Prep (CDCl3, 323K) OneD 2. 1D NMR (1H & 13C) Prep->OneD COSY 3. 2D COSY (Spin Systems) OneD->COSY HSQC 4. 2D HSQC (Direct C-H) COSY->HSQC HMBC 5. 2D HMBC (Long-Range C-H) HSQC->HMBC Valid 6. Structural Validation HMBC->Valid

Caption: Sequential 1D and 2D NMR workflow for causality-driven structural validation.

  • 1D ¹H and ¹³C NMR: Establish the baseline integrations and identify the highly deshielded amidomethyl carbon ( δ 70–80 ppm) and the two distinct carbonyl carbons (Ester δ ~174 ppm; Amide δ ~173 ppm).

  • 2D COSY (Correlation Spectroscopy): Map the ³J (vicinal) proton-proton couplings. This validates the intact piperidine ring network and confirms the connectivity of the propionyl ethyl group.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate all protons to their directly attached carbons (¹J_CH). This step ensures that the protons at δ 5.8 ppm are indeed attached to the carbon at δ 75 ppm, ruling out impurities or solvent artifacts.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The ultimate proof of molecular assembly. The HMBC maps long-range (²J_CH and ³J_CH) couplings across heteroatoms where COSY cannot reach.

Step 3: HMBC Validation of the Amidomethyl Bridge

To prove that the molecule is not a cleaved mixture of piperidine-4-carboxylic acid and N-phenylpropionamide, the HMBC must show the amidomethyl protons correlating to the adjacent functional groups.

HMBC_Map CH2 Amidomethyl Protons (-O-CH2-N-) EsterCO Piperidine Ester C=O (~174 ppm) CH2->EsterCO ³J (C-H) Correlation AmideCO Propionamide C=O (~173 ppm) CH2->AmideCO ³J (C-H) Correlation Phenyl Phenyl Ipso-C (~140 ppm) CH2->Phenyl ³J (C-H) Correlation

Caption: Critical ³J_CH HMBC correlations required to validate the intact tertiary amidomethyl ester linkage.

Quantitative Data Summary

The table below summarizes the expected chemical shifts and critical 2D correlations required to validate the structure.

Table 1: Predicted ¹H and ¹³C NMR Assignments (CDCl₃, 323 K)

Molecular Moiety¹H Shift ( δ ppm)Multiplicity (Integration)¹³C Shift ( δ ppm)Diagnostic HMBC Correlations (H to C)
Amidomethyl Linker 5.70 – 5.90s or AB q (2H)70.0 – 75.0Piperidine C=O, Amide C=O, Phenyl Ipso-C
Piperidine H-4 2.50 – 2.70m (1H)40.0 – 45.0Piperidine C=O, Piperidine C-3/C-5
Piperidine H-2/H-6 2.80 – 3.10m (4H)43.0 – 46.0Piperidine C-3/C-5
Piperidine H-3/H-5 1.60 – 1.90m (4H)28.0 – 30.0Piperidine C-4, Piperidine C-2/C-6
Propionyl -CH₂- 2.05 – 2.25q (2H)27.0 – 29.0Amide C=O, Propionyl -CH₃
Propionyl -CH₃ 1.00 – 1.15t (3H)8.0 – 10.0Propionyl -CH₂-
N-Phenyl (Ortho) 7.10 – 7.20m (2H)128.0 – 129.0Phenyl Ipso-C, Phenyl Para-C
N-Phenyl (Meta/Para) 7.30 – 7.45m (3H)128.5 – 130.0Phenyl Ortho-C
Piperidine Ester C=O --173.0 – 175.0-
Propionamide C=O --172.0 – 174.0-

Note: Chemical shifts may vary slightly depending on the exact concentration and whether the piperidine nitrogen is protonated (salt form) or a free base.

References[2] Title: Biological conversion of aripiprazole lauroxil - An N-acyloxymethyl aripiprazole prodrug

Source: ResearchGate URL: [Link][1] Title: Prodrugs of Pioglitazone for Extended-Release (XR) Injectable Formulations | Molecular Pharmaceutics Source: ACS Publications URL: [Link][3] Title: Nanoprodrugs of NSAIDs: Preparation and Characterization of Flufenamic Acid... Source: National Institutes of Health (PMC) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Michael Addition Techniques in the Synthesis of (N-phenylpropionamido)piperidine-4-carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Piperidines and the Michael Addition The piperidine ring is a cornerstone of medicinal chemistry, recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperidines and the Michael Addition

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility allows for the precise three-dimensional presentation of substituents, making it a critical component in designing molecules that interact with high affinity and selectivity towards biological targets.[1][3] Specifically, the 4-substituted piperidine-4-carboxylate framework is the central feature of highly potent synthetic analgesics, including fentanyl and its analogues, which are pivotal in clinical anesthesiology.[4][5]

The synthesis of these complex heterocyclic structures requires robust and versatile chemical transformations. Among these, the aza-Michael addition—the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene—stands out as a powerful method for forming critical carbon-nitrogen bonds.[6][7][8] This reaction is prized for its efficiency and atom economy, often proceeding under mild conditions.[6][9]

This guide provides an in-depth exploration of how aza-Michael addition techniques can be strategically employed in the synthesis of (N-phenylpropionamido)piperidine-4-carboxylate and its derivatives. We will dissect the mechanistic principles, provide detailed experimental protocols, and offer expert insights into the causality behind key procedural choices, empowering researchers to leverage these methods in their own drug discovery and development programs.

Part I: Constructing the Piperidine Core via Double Aza-Michael Addition

One of the most elegant strategies for assembling the piperidine skeleton is through a tandem reaction sequence involving a double aza-Michael addition followed by a Dieckmann condensation.[10] This approach builds the heterocyclic ring from simple, acyclic precursors, offering a convergent and highly adaptable route to 4-piperidone, a versatile precursor to our target molecule.

Mechanistic Overview & Rationale

The process begins with the reaction of a primary amine with two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate. The primary amine acts as the initial Michael donor. After the first 1,4-addition, the resulting secondary amine remains nucleophilic and undergoes a second intramolecular or intermolecular Michael addition to another acrylate molecule. This sequence efficiently assembles the key acyclic intermediate.

The subsequent Dieckmann condensation, an intramolecular Claisen condensation, is induced by a strong base (e.g., sodium ethoxide). This step forges the C2-C3 bond of the piperidine ring, yielding a β-keto ester. Finally, hydrolysis and decarboxylation of this intermediate afford the 4-piperidone core. The choice of a primary amine with a readily cleavable protecting group (e.g., benzylamine) is a critical strategic decision, allowing for later-stage functionalization of the piperidine nitrogen.

cluster_step1 Step 1: Double Aza-Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Hydrolysis & Decarboxylation reactant reactant intermediate intermediate product product condition condition arrow_label arrow_label R_NH2 Primary Amine (R-NH2) Intermediate1 Diester Intermediate R_NH2->Intermediate1 + 2 eq. Acrylate Acrylate1 2x Acrylate Ester NaOEt Base (e.g., NaOEt) Intermediate1->NaOEt BetaKetoEster β-Keto Ester H3O_heat H3O+, Heat BetaKetoEster->H3O_heat NaOEt->BetaKetoEster Intramolecular Cyclization Piperidone N-Substituted 4-Piperidone H3O_heat->Piperidone

Caption: Workflow for 4-piperidone synthesis via double Michael addition.

Experimental Protocol 1: Synthesis of 1-Benzyl-4-piperidone

This protocol details the synthesis of a key N-protected 4-piperidone intermediate.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Benzylamine107.1510.7 g (10.8 mL)0.10Nucleophile
Methyl Acrylate86.0918.1 g (19.0 mL)0.21Michael Acceptor
Sodium Metal22.992.5 g0.11For preparing NaOMe
Anhydrous Methanol32.04100 mL-Solvent
Toluene92.14150 mL-Solvent for cyclization
Hydrochloric Acid (conc.)36.46~50 mL-For hydrolysis
Sodium Hydroxide40.00As needed-For neutralization

Procedure:

  • Double Aza-Michael Addition:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzylamine (0.10 mol) and anhydrous methanol (50 mL).

    • Cool the flask in an ice bath. Add methyl acrylate (0.21 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 20°C. Causality: This exothermic reaction must be controlled to prevent polymerization of the acrylate.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC until the benzylamine is consumed.

    • Remove the methanol under reduced pressure to yield the crude diester intermediate as a viscous oil.

  • Dieckmann Condensation:

    • In a separate 500 mL flask under a nitrogen atmosphere, carefully add sodium metal (0.11 mol) in small pieces to anhydrous methanol (50 mL) cooled in an ice bath. Safety: This is a highly exothermic reaction that produces flammable hydrogen gas. Proper quenching of sodium is critical.

    • Once all the sodium has reacted to form sodium methoxide, add toluene (150 mL).

    • Add the crude diester intermediate from Step 1 to the sodium methoxide solution.

    • Heat the mixture to reflux (approx. 85-95°C) for 4-6 hours. The formation of a thick precipitate indicates the progression of the cyclization.

    • Cool the reaction to room temperature and quench by carefully adding 100 mL of cold water. Separate the aqueous and organic layers.

  • Hydrolysis and Decarboxylation:

    • To the aqueous layer from the previous step, add concentrated hydrochloric acid (~50 mL) and heat to reflux for 8-12 hours. This step hydrolyzes the ester and promotes decarboxylation.

    • Cool the acidic solution in an ice bath and basify to pH > 10 by the slow addition of 50% aqueous NaOH.

    • Extract the resulting basic aqueous solution with dichloromethane (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzyl-4-piperidone.

    • Purify the product via vacuum distillation or column chromatography to obtain a pale yellow oil. Typical yields range from 60-75%.

Part II: N-Alkylation of the Piperidine Core via Aza-Michael Addition

While the core can be built using a double Michael addition, a more common and direct application of this reaction in this context is the N-alkylation of a pre-existing piperidine ring. This is a key step in the synthesis of Remifentanil, where the piperidine nitrogen of the core methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate acts as a Michael donor.[4]

Mechanistic Rationale

In this scenario, the secondary amine of the piperidine is sufficiently nucleophilic to attack a suitable Michael acceptor, such as methyl acrylate. The reaction involves the 1,4-addition of the nitrogen atom to the β-carbon of the acrylate, forming a new C-N bond and generating an enolate intermediate, which is subsequently protonated during workup to yield the final product.

While this reaction can proceed without a catalyst, it can be slow.[9] Catalysts are often employed to enhance the reaction rate. Basic catalysts, such as DABCO or ionic liquids, can deprotonate the nitrogen nucleophile, increasing its reactivity.[11][12] Lewis acids like Ceric Ammonium Nitrate (CAN) can activate the Michael acceptor, making it more electrophilic.[13]

reactant reactant intermediate intermediate product product catalyst catalyst Piperidine Piperidine Derivative (Michael Donor) TransitionState Enolate Intermediate Piperidine->TransitionState Acceptor α,β-Unsaturated Ester (Michael Acceptor) Acceptor->TransitionState Catalysis Optional Catalyst (Base or Lewis Acid) Catalysis->Piperidine Enhances Nucleophilicity Catalysis->Acceptor Activates FinalProduct N-Alkylated Product TransitionState->FinalProduct Protonation (Workup)

Caption: Mechanism of catalytic aza-Michael addition for N-alkylation.

Experimental Protocol 2: N-Alkylation of Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate

This protocol describes the addition of a methoxycarbonyl-ethyl group to the piperidine nitrogen, a key transformation toward Remifentanil.[4]

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate318.393.18 g10 mmolMichael Donor[5]
Methyl Acrylate86.091.03 g (1.1 mL)12 mmolMichael Acceptor
Triethylamine101.190.20 g (0.28 mL)2 mmolMild Base Catalyst
Acetonitrile41.0550 mL-Solvent

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (10 mmol) in acetonitrile (50 mL).

    • Add triethylamine (2 mmol) to the solution. Causality: Triethylamine serves as a mild, non-nucleophilic base to facilitate the reaction, potentially by deprotonating the secondary amine or neutralizing any acidic impurities.

    • Add methyl acrylate (12 mmol) to the reaction mixture. Causality: A slight excess of the Michael acceptor ensures complete consumption of the more valuable starting material.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 48-72 hours. The reaction can be gently heated (40-50°C) to increase the rate if necessary.

    • Monitor the progress of the reaction by TLC or LC-MS, checking for the disappearance of the starting material.

  • Work-up and Purification:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (100 mL).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to remove any acidic species, followed by brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate is typically effective.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the N-alkylated product as a clear oil or white solid. Expected yields are typically high (>85%).

Application Notes & Troubleshooting

  • Choice of Catalyst: For less reactive systems, stronger bases or alternative catalysts may be required. DABCO-based ionic liquids have been shown to be highly efficient and recyclable catalysts for aza-Michael additions, often under solvent-free conditions.[11]

  • Polymerization: The primary side reaction of concern is the polymerization of the Michael acceptor (e.g., methyl acrylate). This is minimized by controlling the reaction temperature, avoiding strong bases where possible, and using a minimal excess of the acceptor.

  • Reactivity: The nucleophilicity of the nitrogen donor is paramount. Electron-withdrawing groups on the piperidine ring can decrease its reactivity, necessitating more forcing conditions or more active catalysts.

  • Purification: The final products often have similar polarities to the starting materials. Careful selection of the mobile phase for column chromatography and monitoring with a suitable stain (e.g., potassium permanganate) is crucial for effective separation.[14]

Conclusion

The aza-Michael addition is a fundamentally important and highly versatile transformation in modern organic synthesis. As demonstrated, it can be applied strategically in two distinct ways for the synthesis of (N-phenylpropionamido)piperidine-4-carboxylate and its analogues: either in a tandem sequence to construct the heterocyclic core itself or as a direct method for N-alkylation to build more complex derivatives. A thorough understanding of the underlying mechanisms, reaction conditions, and catalytic systems allows researchers to harness the full potential of this reaction, paving the way for the efficient and scalable production of vital pharmaceutical compounds.

References

  • Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. Available from: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry (PMC). Available from: [Link]

  • DABCO-Based Ionic Liquids: Recyclable Catalysts for Aza-Michael Addition of α,β-Unsaturated Amides under Solvent-Free Conditions. The Journal of Organic Chemistry. Available from: [Link]

  • Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water. Organic Chemistry Portal. Available from: [Link]

  • A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction. Auburn University Electronic Theses and Dissertations. Available from: [Link]

  • Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. Available from: [Link]

  • The Synthesis of Biphasic Metabolites of Carfentanil. MDPI. Available from: [Link]

  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. Available from: [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available from: [Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). Available from: [Link]

  • Michael Addition - Common Conditions. organic-chemistry.org. Available from: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Dovepress (PMC). Available from: [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • THE NEW PROCESS FOR PRODUCING N-PHENYL-N-(4-PIPERIDINYL) AMIDE DERIVATIVES SUCH AS REMIFENTANIL AND CARFENTANIL. Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • Thia-Michael Addition in Diverse Organic Synthesis. International Journal of Science and Research. Available from: [Link]

  • Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. Available from: [Link]

  • US5106983A - Process of making carfentanil and related analgesics. Google Patents.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center (DTIC). Available from: [Link]

  • The endo -aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available from: [Link]

  • MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Homi Bhabha National Institute. Available from: [Link]

Sources

Application

Application Note: Utilization of (N-phenylpropionamido)methyl piperidine-4-carboxylate in Advanced API Synthesis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Synthetic Protocols, and Analytical Validation Executive Summary & Nomenclature The compound (N-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Synthetic Protocols, and Analytical Validation

Executive Summary & Nomenclature

The compound (N-phenylpropionamido)methyl piperidine-4-carboxylate —structurally synonymous with methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate and frequently referred to in pharmaceutical literature as norcarfentanil —is a highly specialized Active Pharmaceutical Ingredient (API) intermediate. It serves as the foundational core for the synthesis of ultra-short-acting 4-anilidopiperidine opioids, most notably remifentanil.

This application note details the mechanistic rationale, synthetic workflows, and self-validating analytical protocols required to successfully utilize this intermediate in the production of high-purity clinical-grade APIs.

Chemical Profile & Mechanistic Causality

The strategic selection of this specific intermediate is dictated by the precise pharmacokinetic prerequisites of modern anesthesiology. Fentanyl-related compounds and their derivatives have been extensively studied to optimize the balance between analgesic potency and clearance rates[1].

The Role of the Piperidine-4-Carboxylate Core: Unlike traditional opioids that rely heavily on hepatic biotransformation, APIs derived from this intermediate (such as remifentanil) are designed with deliberate metabolic vulnerabilities. The integration of the methyl ester moiety directly on the piperidine ring, combined with subsequent N-alkylation to add an ester-bearing side chain, renders the final API highly susceptible to rapid hydrolysis by non-specific blood and tissue esterases[2].

Causality in Synthetic Design: To convert the intermediate into remifentanil, the secondary amine of the piperidine ring must be alkylated. As a Senior Application Scientist, I strongly advise against traditional SN​2 alkylation using alkyl halides (e.g., methyl 3-bromopropionate). Direct alkylation frequently leads to over-alkylation, yielding quaternary ammonium salts that are notoriously difficult to purge.

Instead, utilizing a Michael addition with methyl acrylate creates a self-validating chemical system. The reaction inherently arrests at the tertiary amine stage, ensuring high chemoselectivity, maximizing atom economy, and drastically reducing downstream purification bottlenecks ()[3].

Synthetic Workflow & Protocols

Workflow A API Intermediate (Norcarfentanil Core) B Michael Addition (+ Methyl Acrylate) A->B C Crude API Base (Remifentanil) B->C D Salt Formation (+ HCl gas) C->D E Final API (Remifentanil HCl) D->E

Synthetic workflow from the intermediate to Remifentanil HCl API via Michael addition.

Step-by-Step Methodology: Michael Addition to Remifentanil Free Base

Objective: Chemoselective N-alkylation of the intermediate to yield remifentanil free base.

  • Reagent Preparation: Suspend 1.0 equivalent (eq) of (N-phenylpropionamido)methyl piperidine-4-carboxylate in anhydrous acetonitrile (10 mL per gram of intermediate). Add 0.1 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to serve as a basic catalyst.

  • Controlled Addition: Dropwise, add 1.5 eq of methyl acrylate to the stirring solution at 25°C. Scientist's Insight: Slow addition is critical. Methyl acrylate is prone to exothermic polymerization; controlling the addition rate prevents thermal runaway and the formation of polymeric impurities.

  • Thermal Activation: Elevate the reaction temperature to 60°C and maintain reflux for 14 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in mobile phase, and analyze via RP-HPLC. The system is self-validating: proceed to workup only when the intermediate peak area is < 0.5%.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to strip the solvent and unreacted methyl acrylate. Dissolve the crude oil in ethyl acetate, wash sequentially with 5% aqueous NaHCO3​ and brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the crude API base.

  • Salt Formation: Dissolve the crude base in cold isopropanol (0–5°C). Bubble anhydrous HCl gas until the solution reaches pH 3. Filter the resulting white crystalline precipitate (Remifentanil HCl) and dry under vacuum at 40°C.

Quantitative Optimization Data

Table 1: Yield and Purity Optimization Matrix (Michael Addition)

Methyl Acrylate (Eq)Temp (°C)Time (h)Conversion (%)Crude Purity (HPLC-UV %)
1.0 eq252465.2> 99.0
1.2 eq401888.598.5
1.5 eq 60 14 > 99.5 98.2
2.0 eq808> 99.592.1 (Polymerization noted)

Note: The 1.5 eq / 60°C parameter set provides the optimal balance of complete conversion and high crude purity.

Analytical Validation & Self-Validating Systems

To guarantee the trustworthiness of the synthetic output, a robust analytical framework must be employed to monitor the consumption of the intermediate and profile the final API.

Analytics A Reaction Aliquot (Sample Prep) B RP-HPLC Separation (C18, Gradient) A->B C UV Detection (210 nm) B->C D ESI-MS/MS (Mass Profiling) B->D E Purity Validation (>99.5% Target) C->E D->E

Analytical validation workflow for determining API purity and profiling impurities.

Chromatographic and Mass Spectrometry Protocols

The following orthogonal methods ensure that both structural integrity and regulatory purity thresholds (>99.5%) are met.

Table 2: RP-HPLC Method for Reaction Monitoring and Purity Analysis

ParameterSpecification / Condition
Column C18, 150 x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water
Mobile Phase B 0.1% TFA in LC-MS grade Acetonitrile
Gradient Program 0-5 min: 10% B; 5-20 min: 10% 70% B; 20-25 min: 70% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm (Optimal for amide and ester absorbance)
Column Temp 30°C

Table 3: ESI-MS/MS Characterization Data (Positive Ion Mode)

CompoundExact MassObserved [M+H]+ Key Fragment Ions (m/z)Mechanistic Rationale for Fragmentation
API Intermediate 290.16291.17259.1, 231.1, 189.1Loss of methoxy (-31 Da); cleavage of the N-propionyl group.
Remifentanil Base 376.20377.21345.2, 317.2, 203.1Loss of methoxy (-31 Da); primary cleavage of the N-propanoate tail.

By cross-referencing the UV purity data with the specific mass fragmentation patterns, chemists can confidently validate the complete transformation of the (N-phenylpropionamido)methyl piperidine-4-carboxylate intermediate into the target API without relying on external assay assumptions.

References

  • [3] Title: US10844014B2 - Intermediates for the preparation of remifentanil hydrochloride Source: Google Patents URL:

  • [1] Title: Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications Source: Journal of Pharmacy and Pharmacology (PubMed Central) URL:[Link]

  • [2] Title: Review of the efficacy and safety of remifentanil for the prevention and treatment of pain during and after procedures and surgery Source: Local and Regional Anesthesia (PubMed Central) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing hydrolysis side reactions in (N-phenylpropionamido)methyl piperidine-4-carboxylate esterification

Welcome to the Technical Support Center for synthetic opioid precursors and piperidine derivatives. This guide specifically addresses the chemical challenges involved in reducing hydrolysis side reactions in (N-phenylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic opioid precursors and piperidine derivatives. This guide specifically addresses the chemical challenges involved in reducing hydrolysis side reactions in (N-phenylpropionamido)methyl piperidine-4-carboxylate esterification (structurally referring to the esterification of 4-(N-phenylpropionamido)piperidine-4-carboxylic acid to its corresponding methyl ester).

In the synthesis of 4-anilidopiperidine analgesics (e.g., carfentanil, remifentanil), the C4-position of the piperidine ring is a highly congested quaternary center. Attempting to esterify this hindered carboxylic acid while preserving the adjacent, highly labile N-phenylpropionamido (amide) group is a notoriously difficult transformation that frequently results in target degradation[1].

Mechanistic Insight: The Causality of Hydrolysis

To solve the hydrolysis problem, we must first understand the competing kinetics at play. Standard Fischer esterification requires the incoming alcohol (methanol) to approach the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°). In 4-anilidopiperidines, the massive steric bulk of the piperidine ring and the N-phenylpropionamido group physically blocks this trajectory.

To force the reaction, chemists often increase the acid concentration (e.g., H₂SO₄) and apply prolonged heat. However, these harsh acidic conditions concurrently protonate the oxygen of the adjacent propionamide group. Subsequent nucleophilic attack by water or methanol leads to the rapid cleavage of the C-N amide bond, resulting in depropionylation (yielding the secondary amine) or an unwanted acyl-shift[1].

Pathway Visualization

G SM 4-(N-phenylpropionamido) piperidine-4-carboxylic acid HAE Harsh Acidic Esterification (MeOH, H2SO4, Reflux) SM->HAE MBA Mild Basic Alkylation (MeI, K2CO3, DMF) SM->MBA SE Steglich Esterification (MeOH, EDC, DMAP) SM->SE Hyd Side Reaction: Amide Hydrolysis (Depropionylation) HAE->Hyd Acid Cleavage Tgt Target Molecule: Methyl Ester (No Hydrolysis) MBA->Tgt SN2 Alkylation SE->Tgt Carbodiimide Coupling

Workflow comparing esterification pathways and their impact on amide hydrolysis side reactions.

Troubleshooting FAQs

Q1: Why am I observing significant depropionylation (loss of the propionyl group) during Fischer esterification? A: You are encountering the classic stability conflict of this scaffold. The forcing acidic conditions required to overcome the C4 steric hindrance are more than sufficient to hydrolyze the labile amide bond. The system favors the cleavage of the propionyl group over the formation of the sterically hindered tetrahedral intermediate required for esterification[1].

Q2: How can I achieve high-yield methyl esterification without triggering amide hydrolysis? A: You must bypass the tetrahedral intermediate entirely. The industry standard is to utilize base-promoted alkylation of the carboxylate salt. By treating the carboxylic acid with a mild base (K₂CO₃) in a polar aprotic solvent (DMF or DMSO), you generate a nucleophilic carboxylate anion. This anion undergoes a direct S_N2 substitution with methyl iodide (MeI)[2]. Because this operates under mild basic conditions at room temperature, the propionamide group remains completely intact.

Q3: I am using MeI/K₂CO₃ for alkylation, but I still see ester hydrolysis during the aqueous workup. What is going wrong? A: While the alkylation step prevents amide hydrolysis, the newly formed ester is highly susceptible to basic hydrolysis if the aqueous workup is too alkaline. Excess K₂CO₃ raises the pH of the aqueous layer significantly. You must quench the reaction mixture with a weak buffer (e.g., saturated aqueous NH₄Cl) rather than plain water. This neutralizes the excess carbonate before the ester can hydrolyze back to the carboxylic acid.

Q4: Is there a strategic alternative to avoid this stability conflict entirely? A: Yes. In commercial drug development, the synthetic sequence is often reordered. Instead of propionylating the amine and then esterifying the hindered acid, you should esterify the 4-anilino-piperidine-4-carboxylic acid first. The secondary amine does not contain a hydrolyzable amide. Once the methyl ester is secured, you can safely acylate the amine with propionyl chloride to form the final N-phenylpropionamido group[3].

Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Base-Promoted Alkylation (Recommended)

Self-validating mechanism: The complete dissolution of the carboxylic acid into a fine suspension confirms the successful formation of the active nucleophilic carboxylate salt.

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, suspend 4-(N-phenylpropionamido)piperidine-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir vigorously at 25 °C for 30 minutes until a fine suspension forms.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add Methyl Iodide (MeI) (1.2 equiv). (Caution: MeI is highly toxic and volatile; handle strictly in a fume hood).

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Monitor via TLC (DCM:MeOH 95:5) until the starting material is consumed.

  • Buffered Workup (Critical): Pour the mixture into an equal volume of saturated aqueous NH₄Cl to prevent basic ester hydrolysis. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Steglich-Type Esterification (Alternative for MeI-sensitive workflows)

Self-validating mechanism: The formation of a white precipitate (dicyclohexylurea or equivalent) confirms the successful activation of the carboxylic acid.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Activation: Add EDC·HCl (1.5 equiv) and DMAP (0.2 equiv). Stir at room temperature for 15 minutes to generate the active O-acylisourea intermediate.

  • Esterification: Add anhydrous Methanol (5.0 equiv). Stir at room temperature for 12 hours.

  • Workup: Wash the organic layer sequentially with 0.5 M HCl (to remove DMAP and unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Quantitative Data Presentation

Table 1: Comparison of Esterification Methodologies for 4-Anilidopiperidines

Esterification MethodReagents & ConditionsTarget Ester YieldAmide Hydrolysis (%)Mechanistic Advantage / Disadvantage
Fischer Esterification MeOH, H₂SO₄, 95 °C, 12h< 30%> 60%Disadvantage: Forcing conditions required for the C4-quaternary center drive rapid depropionylation.
Base-Promoted Alkylation MeI, K₂CO₃, DMF, 25 °C, 4h85 - 92%< 2%Advantage: S_N2 mechanism bypasses steric hindrance; preserves the labile amide bond.
Steglich Esterification MeOH, EDC, DMAP, DCM, 25 °C, 12h70 - 80%< 1%Advantage: Mild conditions. Disadvantage: Lower atom economy; urea byproduct removal required.

References

  • Title: A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids Source: Molecules. 2012; 17(3): 2823–2832. URL: [Link]

  • Title: Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil Source: Tetrahedron Letters. 2014; 55(2): 501-502. URL: [Link]

  • Title: Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics Source: International Journal of Molecular Sciences. 2022; 23(5): 2766. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up of (N-phenylpropionamido)methyl piperidine-4-carboxylate Derivatives

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of piperidine-based opioid scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals scaling up the synthesis of piperidine-based opioid scaffolds. Specifically, we focus on the critical acylation step yielding (N-phenylpropionamido)methyl piperidine-4-carboxylate —structurally synonymous with the norcarfentanil/remifentanil core intermediate, methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate.

Part 1: Causality in Scale-Up (The "Why" Behind the "How")

The conversion of the sterically hindered 4-anilino intermediate to the N-phenylpropionamido product is notoriously prone to stalling and impurity generation. The 4-position of the piperidine ring is a quaternary center, heavily shielded by the bulky phenyl ring and the carboxylate moiety. Propionylation here requires overcoming significant activation energy. Standard acylation conditions often lead to incomplete conversion or force the use of harsh conditions that trigger side reactions, such as ester hydrolysis or unintended N-acylation . Understanding the mechanistic triggers for these impurities is the key to a successful scale-up.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a massive spike in a -14 Da impurity during the aqueous workup. What is happening? A: You are observing the Desmethyl Acid Impurity (Impurity A). The methyl ester at the 4-position is highly susceptible to hydrolysis under basic conditions. If your aqueous quench utilizes strong bases (e.g., NaOH) or if the pH exceeds 8.5 during the bicarbonate wash, the ester hydrolyzes to the corresponding carboxylic acid. Fix: Strictly control the quench pH to 7.5–8.0 using a buffered sodium bicarbonate solution and keep the internal temperature below 10°C during the workup.

Q2: I am seeing a +56 Da impurity (m/z 383) that co-elutes closely with the product. How do I suppress this? A: This is the N-Propionyl Piperidine Impurity (Impurity B). It occurs when the piperidine nitrogen is acylated by propionyl chloride . This happens if the protecting group (typically a benzyl or Boc group) is prematurely cleaved, or if you are attempting the reaction on the free secondary amine. Fix: Ensure the piperidine nitrogen is robustly protected (e.g., as 1-benzyl) prior to the acylation step. If using a benzyl protecting group, verify that no catalytic hydrogenation conditions were inadvertently introduced prior to this step.

Q3: The reaction stalls at 70% conversion despite adding excess propionyl chloride. Should I heat it further? A: Do not heat the reaction above 40°C, as this will promote O-acylation and degradation. The stall is due to the extreme steric hindrance at the 4-position (Impurity C: Unreacted SM). Fix: Introduce 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst. DMAP forms a highly reactive N-acylpyridinium intermediate that is small and electrophilic enough to overcome the steric bulk of the anilino group.

Part 3: Analytical Profiling of Common Impurities

When troubleshooting your LC-MS data, use the following quantitative data table to identify the root cause of your specific impurity profile.

Impurity NameStructural Change∆m/z (LC-MS)Relative Retention Time (RRT)Root Cause
Impurity A (Desmethyl Acid) Loss of -CH3, gain of -H-14 Da0.45Basic hydrolysis during aqueous workup (pH > 8.5).
Impurity B (N-Propionyl) Addition of propionyl at piperidine N+56 Da1.20Premature deprotection of piperidine N; lack of PG.
Impurity C (Unreacted SM) Missing propionyl group-56 Da0.85Steric hindrance; inactive acylating agent; lack of DMAP.
Impurity D (O-Acyl Enol) Over-acylation (rare)+56 Da1.40Excess propionyl chloride combined with extended heating.

Part 4: Reaction Workflow & Impurity Pathways

G SM Starting Material: Methyl 4-anilinopiperidine- 4-carboxylate Reagents Acylation: Propionyl Chloride, Et3N, DMAP DCM, 0°C to RT SM->Reagents Target Target Product: (N-phenylpropionamido)methyl piperidine-4-carboxylate Reagents->Target Optimal Conditions Imp1 Impurity A (-14 Da): Desmethyl Acid (Ester Hydrolysis) Reagents->Imp1 High pH / Temp Workup Imp2 Impurity B (+56 Da): N-Propionyl Piperidine (Deprotection/Side Rxn) Reagents->Imp2 Free Piperidine NH Imp3 Impurity C (-56 Da): Unreacted SM (Steric Hindrance) Reagents->Imp3 Incomplete Rxn

Fig 1: Reaction workflow and impurity pathways during the acylation scale-up.

Part 5: Self-Validating Experimental Protocol

To guarantee reproducibility and suppress the impurities listed above, follow this self-validating methodology for the acylation step.

Step 1: Free-Basing and Drying

  • Action: Dissolve the protected methyl 4-anilinopiperidine-4-carboxylate intermediate in anhydrous Dichloromethane (DCM) (10 volumes). Perform an azeotropic distillation to remove residual water.

  • Causality: Water reacts vigorously with propionyl chloride to form propionic acid, destroying the stoichiometry of the reaction and leaving unreacted starting material (Impurity C).

  • Validation Check: Karl Fischer (KF) titration of the DCM solution must read <0.05% water. If >0.05%, repeat the azeotropic distillation.

Step 2: Catalyzed Acylation

  • Action: Cool the reactor to 0°C. Add Triethylamine (Et3N) (2.5 eq) and DMAP (0.2 eq). Slowly add Propionyl Chloride (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C. Stir for 12 hours at room temperature.

  • Causality: DMAP acts as an acyl transfer catalyst to overcome the quaternary center's steric hindrance. Et3N acts as the terminal acid scavenger.

  • Validation Check: The reaction mixture should transition from a clear solution to a pale yellow suspension as triethylamine hydrochloride precipitates. If no precipitate forms within 15 minutes of propionyl chloride addition, verify the integrity of the acylating agent.

Step 3: Controlled Quench

  • Action: Cool the mixture to 0°C. Quench by slowly adding a 10% aqueous Sodium Bicarbonate (NaHCO3) solution.

  • Causality: A controlled, mildly basic quench neutralizes residual propionyl chloride and Et3N·HCl without hydrolyzing the sensitive methyl ester.

  • Validation Check: The aqueous layer pH must be exactly 7.5–8.0. If pH > 8.5, ester hydrolysis (Impurity A) will accelerate. If pH < 7.0, residual propionic acid will remain in the organic phase, complicating crystallization.

Step 4: Isolation

  • Action: Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Crystallize the crude product from a mixture of Isopropanol/Heptane (1:3).

  • Validation Check: The isolated white crystalline powder should yield a purity of >98.5% by HPLC, with Impurity C at <0.5%.

References

  • Lipiński, P. F. J., & Matalińska, J. (2022). Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. International Journal of Molecular Sciences, 23(5), 2766.[Link]

  • Walz, A. J., & Hsu, F.-L. (2017). Scaled-Up Synthesis: Salts of Carfentanil and Remifentanil (ECBC-TR-1473). Defense Technical Information Center.[Link]

  • Mayer, B. P., DeHope, A. J., Mew, D. A., Spackman, P. E., & Williams, A. M. (2019). Designing Traceable Opioid Material Kits to Improve Laboratory Testing During the U.S. Opioid Overdose Crisis. Forensic Science International, 305, 110005.[Link]

Troubleshooting

Technical Support Center: Optimizing the Strecker Condensation for (N-phenylpropionamido)methyl piperidine-4-carboxylate

Welcome to the technical support center for the synthesis of (N-phenylpropionamido)methyl piperidine-4-carboxylate via the Strecker condensation. This guide is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (N-phenylpropionamido)methyl piperidine-4-carboxylate via the Strecker condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to help you navigate the complexities of this multi-component reaction and achieve optimal results.

I. Reaction Overview: The Strecker Condensation

The Strecker synthesis is a classic and versatile method for preparing α-aminonitriles, which are key precursors to amino acids and other valuable nitrogen-containing compounds.[1] The reaction is a one-pot, three-component condensation involving a carbonyl compound (an aldehyde or ketone), an amine, and a cyanide source.[2][3]

In the context of synthesizing (N-phenylpropionamido)methyl piperidine-4-carboxylate, the reaction involves the condensation of a piperidine-4-carboxylate derivative, formaldehyde, and a cyanide source, followed by acylation with propionyl chloride or a related reagent. The core of this transformation lies in the initial formation of an α-aminonitrile intermediate.

Reaction Mechanism

The generally accepted mechanism proceeds in two main stages:[4][5]

  • Imine/Iminium Ion Formation: The amine reacts with the carbonyl compound (in this case, formaldehyde) to form an imine or, under acidic conditions, a more electrophilic iminium ion.[4][5]

  • Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the imine or iminium ion to form the α-aminonitrile.[4]

Strecker_Mechanism cluster_0 Imine/Iminium Formation cluster_1 Cyanide Addition cluster_2 Acylation Ketone Piperidine-4-carboxylate Iminium Iminium Ion Ketone->Iminium + Amine, + Formaldehyde - H2O Formaldehyde Formaldehyde Amine Amine Source Aminonitrile α-Aminonitrile Intermediate Iminium->Aminonitrile + CN- Cyanide Cyanide Source (e.g., KCN, TMSCN) FinalProduct (N-phenylpropionamido)methyl piperidine-4-carboxylate Aminonitrile->FinalProduct + Acylating Agent AcylatingAgent Propionyl Chloride

Caption: Generalized workflow for the synthesis.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the Strecker condensation for this specific target molecule.

Q1: What is the best cyanide source to use for this reaction?

A1: The choice of cyanide source is critical and depends on factors such as safety, solubility, and reaction conditions.[6]

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN): These are inexpensive and common cyanide sources.[6] However, they have limited solubility in many organic solvents and are highly toxic.[6] Their use often requires aqueous or biphasic conditions.[6]

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is often preferred due to its high solubility in organic solvents and its ability to be used under milder, non-aqueous conditions.[1] It is, however, more expensive and moisture-sensitive.

  • "Non-toxic" Cyanide Sources: For greener and safer alternatives, potassium hexacyanoferrate(II) or (III) can be used.[7][8] These are more stable and less acutely toxic, releasing cyanide in situ.[9]

Cyanide SourceAdvantagesDisadvantages
KCN / NaCNInexpensive, readily available.[6]Highly toxic, poor solubility in organic solvents.[6]
TMSCNGood solubility in organic solvents, milder conditions.[1]More expensive, moisture-sensitive.
K4[Fe(CN)6] / K3[Fe(CN)6]Lower acute toxicity, safer to handle.[7][8]May require specific promoters or conditions for cyanide release.[9]
Q2: What is the optimal pH for the Strecker condensation?

A2: The pH of the reaction medium plays a crucial role in the Strecker synthesis. The reaction is often promoted by mildly acidic conditions, which facilitate the formation of the iminium ion, making the carbonyl carbon more electrophilic.[4] However, the concentration of the nucleophilic cyanide ion is higher under basic conditions. Therefore, a balance must be struck. A slightly acidic to neutral pH (around 5-7) is often a good starting point for optimization. It's important to note that the optimal pH can be substrate-dependent.[10][11][12]

Q3: What are the most common side reactions to be aware of?

A3: Several side reactions can compete with the desired Strecker condensation, leading to reduced yields and purification challenges.

  • Cyanohydrin Formation: In the absence of a sufficient amount of the amine, the cyanide can directly attack the carbonyl group of formaldehyde to form a cyanohydrin.[13] This is often a fast, kinetically favored process, but the aminonitrile is typically the thermodynamically favored product.[14]

  • Polymerization of Formaldehyde: Formaldehyde can readily polymerize, especially under acidic or basic conditions. Using paraformaldehyde and cracking it just before use can sometimes mitigate this issue.

  • Bis-aminonitrile Formation: If an excess of the amine is present, it can potentially react with the imine intermediate, leading to the formation of bis-aminonitriles.[13]

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of (N-phenylpropionamido)methyl piperidine-4-carboxylate.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Low Yield or No Product Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Check_Reagents->Optimize_Conditions Reagents OK Sol_Reagents Use fresh reagents. Check stoichiometry. Check_Reagents->Sol_Reagents Analyze_Byproducts Identify Side Products (TLC, LC-MS, NMR) Optimize_Conditions->Analyze_Byproducts Still Low Yield Sol_Conditions Screen pH range (5-8). Vary temperature (RT to reflux). Monitor reaction progress by TLC/LC-MS. Optimize_Conditions->Sol_Conditions Purification_Issues Address Purification Challenges Analyze_Byproducts->Purification_Issues Byproducts Identified Sol_Byproducts Adjust stoichiometry to minimize cyanohydrin or bis-aminonitrile. Consider slow addition of reagents. Analyze_Byproducts->Sol_Byproducts Success Optimized Yield Purification_Issues->Success Purification Optimized Sol_Purification Use amine-deactivated silica gel. Consider derivatization before purification. Purification_Issues->Sol_Purification

Caption: A logical workflow for troubleshooting low yields.

Issue 1: Low or No Product Formation

Q: I've run the reaction, but my yield is very low, or I'm not seeing any product. What should I check first?

A: Start by systematically evaluating your starting materials and reaction setup.

  • Reagent Quality:

    • Piperidine-4-carboxylate: Ensure it is pure and dry.

    • Formaldehyde: Use a fresh source. Paraformaldehyde can be "cracked" by heating to generate monomeric formaldehyde just before use.

    • Amine Source: If you are using an amine salt like ammonium chloride, ensure it is of high purity.

    • Cyanide Source: If using TMSCN, be aware that it is highly sensitive to moisture. Use anhydrous solvents and handle under an inert atmosphere. For salt-based cyanide sources, ensure they are finely powdered for better dissolution.

  • Stoichiometry: Carefully re-check the molar ratios of your reactants. An excess of one component can lead to side reactions.

  • Reaction Conditions:

    • Temperature: Some Strecker reactions proceed well at room temperature, while others require heating. If you are running the reaction at room temperature without success, consider gradually increasing the temperature.

    • Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol can be effective, as can aprotic solvents like dichloromethane or acetonitrile.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Significant Byproducts

Q: My reaction is producing a complex mixture of products, making purification difficult. How can I improve the selectivity?

A: The formation of multiple products often points to competing reaction pathways.

  • Minimizing Cyanohydrin Formation: To favor the formation of the aminonitrile over the cyanohydrin, you can pre-form the imine.[14] This involves reacting the piperidine-4-carboxylate and formaldehyde for a period before adding the cyanide source.[14] This reduces the concentration of free formaldehyde available to react with the cyanide.[14]

  • Controlling Polymerization: Slow addition of formaldehyde to the reaction mixture can help to keep its concentration low and minimize polymerization.

  • Order of Addition: Experiment with the order in which you add the reagents. For example, adding the cyanide source last is a common practice.

Issue 3: Difficulty with Product Purification

Q: I have successfully formed the product, but I'm struggling to purify it by column chromatography. It seems to be streaking or degrading on the silica gel.

A: The basic nature of the piperidine nitrogen in your product can lead to strong interactions with the acidic silanol groups on standard silica gel, causing streaking and potential degradation.[15][16]

  • Use of a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent can help to neutralize the acidic sites on the silica gel and improve the chromatography.[15]

  • Amine-Deactivated Silica Gel: Consider using commercially available amine-deactivated silica gel for your column.

  • Protection-Purification-Deprotection Strategy: If the basicity of the piperidine nitrogen is a persistent issue, you can protect it with a suitable protecting group (e.g., Boc) before chromatography. The protecting group can then be removed in a subsequent step.

  • Alternative Purification Methods: If chromatography is problematic, consider other purification techniques such as crystallization or distillation if the product is amenable.

IV. Detailed Experimental Protocol (Optimized)

This protocol provides a starting point for the optimized synthesis of the α-aminonitrile precursor to (N-phenylpropionamido)methyl piperidine-4-carboxylate. Note: All procedures involving cyanide must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Methyl piperidine-4-carboxylate

  • Paraformaldehyde

  • Potassium Cyanide (KCN)

  • Ammonium Chloride (NH4Cl)

  • Methanol

  • Propionyl Chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl piperidine-4-carboxylate and ammonium chloride (1.1 equivalents) in methanol.

  • Addition of Formaldehyde: Add paraformaldehyde (1.2 equivalents) to the solution.

  • Addition of Cyanide: In a separate flask, dissolve potassium cyanide (1.2 equivalents) in a minimal amount of water and add it dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 40-50 °C.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between dichloromethane and water.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

  • Acylation: Dissolve the crude α-aminonitrile in dichloromethane and cool the solution in an ice bath. Add triethylamine (1.5 equivalents) followed by the dropwise addition of propionyl chloride (1.2 equivalents).

  • Acylation Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Final Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate with 0.5% triethylamine).

V. References

  • Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Strecker reactions with hexacyanoferrates as non-toxic cyanide sources. Retrieved from [Link]

  • Bandyopadhyay, D., Velazquez, J. M., & Banik, B. K. (2012). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 6(1), 89. [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • Kouznetsov, V. V., & Galvis, J. A. (2020). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Green and Sustainable Chemistry. Molecules, 25(21), 5123. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • American Chemical Society. (2022). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 24(10), 1937-1941. [Link]

  • CABI Digital Library. (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Retrieved from [Link]

  • Jacobsen, E. N., & Zuend, S. J. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7265), 786-789. [Link]

  • Frontiers. (n.d.). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. Retrieved from [Link]

  • YouTube. (2021, February 27). Strecker Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1595-1605. [Link]

  • ResearchGate. (n.d.). The influence of the pH value on the formation of Strecker aldehydes in low moisture model systems and in plant powders. Retrieved from [Link]

  • PubMed. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow: reaction optimization and sustainability aspects. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Molecules, 27(10), 3056. [Link]

  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Reddit. (2022, August 9). Purification of aminonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). THE NEW PROCESS FOR PRODUCING N-PHENYL-N-(4-PIPERIDINYL) AMIDE DERIVATIVES SUCH AS REMIFENTANIL AND CARFENTANIL. Retrieved from

  • American Chemical Society. (2022). Sustainable and Chemoselective Synthesis of α-Aminonitriles Using Lewis and Brønsted Acid-Functionalized Nanoconfined Spaces. ACS Applied Materials & Interfaces, 14(44), 50059-50070. [Link]

  • Organic Chemistry Portal. (n.d.). Solvent-Free Synthesis of Racemic α-Aminonitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Why doesn't Strecker synthesis produce AHAs instead?. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of the formation of Strecker aldehydes from the reaction of Amadori rearrangement products with α-amino acids in low moisture model systems. Retrieved from [Link]

  • Vaia. (2023, October 21). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Google Patents. (n.d.). CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. Retrieved from

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • American Chemical Society. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1595-1605. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 353(1), e1900259. [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(phenylpropanylamino)piperidine-4-carboxylate hydrochloride. Retrieved from [Link]

  • Vaia. (2023, October 21). Strecker Synthesis: Mechanism & Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]

  • American Chemical Society. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983. [Link]

Sources

Optimization

Overcoming steric hindrance in (N-phenylpropionamido)methyl piperidine-4-carboxylate N-alkylation

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals working with highly hindered 4,4-disubstituted piperidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic workflows. This guide is specifically engineered for researchers and drug development professionals working with highly hindered 4,4-disubstituted piperidines, such as methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate (the primary precursor in the synthesis of ultra-short-acting opioids like remifentanil).

Functionalizing the piperidine nitrogen in this scaffold is notoriously difficult. The bulky substituents at the 4-position create a severe steric shield, often leading to stalled reactions, poor yields, and complex purification profiles. This guide synthesizes field-proven mechanistic insights, troubleshooting FAQs, and validated protocols to help you overcome these steric barriers.

Mechanistic Insights & Troubleshooting FAQs

Q1: Why does direct alkylation with alkyl halides (e.g., methyl 3-bromopropionate) result in low yields and complex mixtures? A1: The failure of direct SN​2 alkylation is a classic kinetic problem. The bulky N-phenylpropionamido and methyl carboxylate groups at the 4-position lock the piperidine ring into conformations that heavily shield the nitrogen's lone pair. An SN​2 reaction requires a strict 180° backside attack trajectory, which is sterically blocked by these axial/equatorial substituents. Consequently, the activation energy for N-alkylation spikes, allowing competing side reactions—such as the E2 elimination of the alkyl halide or O-alkylation of the amide/carboxylate oxygen—to dominate the pathway[1].

Q2: How does switching to an aza-Michael addition solve the steric hindrance problem? A2: Aza-Michael addition utilizing an α,β -unsaturated ester (like methyl acrylate) bypasses the rigid trajectory requirements of an SN​2 substitution. The 1,4-conjugate addition proceeds via a lower-energy, less sterically demanding transition state[2]. Because the electrophilic carbon of the alkene is sp2 hybridized (planar) rather than sp3 hybridized, the nucleophilic nitrogen can approach from a wider angle, effectively circumventing the steric bulk of the 4-position substituents[3].

ReactionLogic cluster_SN2 Direct Alkylation (SN2) cluster_Michael Aza-Michael Addition SM Hindered Piperidine Core (Bulky 4-Substituents) Alk Alkyl Halide SM->Alk Base/Heat MA Methyl Acrylate SM->MA MW/Biphasic TS1 Steric Clash at N-equatorial Trajectory Blocked Alk->TS1 Side O-Alkylation & E2 Elimination TS1->Side TS2 1,4-Addition TS Lower Steric Demand MA->TS2 Prod Target N-Alkylated Product TS2->Prod

Logical pathway comparing SN2 alkylation vs. aza-Michael addition for hindered piperidines.

Q3: My batch aza-Michael addition with methyl acrylate is taking over 48 hours and stalling at 60% conversion. How can I drive this to completion? A3: While the aza-Michael addition is mechanistically favorable, the intrinsic nucleophilicity of the hindered nitrogen remains low. Conventional reflux heating is often insufficient. Transitioning the reaction to microwave-assisted synthesis in a biphasic solvent system (e.g., Water/THF) can drastically accelerate the kinetics. Microwave irradiation selectively superheats the polar components, reducing reaction times from days to under 20 minutes while pushing conversion past 90%[3][4].

Q4: What is the optimal base for this transformation? A4: Avoid strong bases like NaH or LiHMDS , which promote O-alkylation and ester hydrolysis[1]. For aza-Michael additions, a mild inorganic base like K2​CO3​ in a biphasic system is optimal. It ensures the piperidine nitrogen is fully free-based (deprotonated) without triggering the saponification of the methyl carboxylate or methyl acrylate[3].

Quantitative Performance Comparison

The following table summarizes the expected outcomes when applying different synthetic strategies to the N-alkylation of methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate.

Reaction StrategyReagents & BaseSolvent & TempReaction TimeTypical YieldPrimary Bottlenecks / Byproducts
Direct Alkylation (Batch) Methyl 3-bromopropionate, NaH DMF, 50 °C6 – 18 hours< 40%O-alkylated isomers, E2 elimination of halide
Aza-Michael (Batch) Methyl acrylate, Et3​N or MeOH Reflux (65 °C)24 – 48 hours60 – 75%Sluggish kinetics, unreacted starting material
Aza-Michael (Microwave) Methyl acrylate, K2​CO3​ Water/THF, 75 °C15 – 20 mins85 – 94%Trace ester hydrolysis (if pH > 10)

Validated Experimental Protocol: Microwave-Assisted Biphasic Aza-Michael Addition

This self-validating protocol leverages a biphasic water/THF system under microwave irradiation to overcome the steric hindrance of the piperidine core[3].

Workflow S1 1. Biphasic Prep (Water/THF + K2CO3) S2 2. Microwave (75°C, 15 min) S1->S2 S3 3. Phase Separation & Organic Extraction S2->S3 S4 4. LC-MS / NMR Validation S3->S4 S5 5. Crystallization (Pure Product) S4->S5

Step-by-step experimental workflow for microwave-assisted biphasic N-alkylation.
Materials Required:
  • Starting Material (SM): Methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate hydrochloride salt.

  • Reagents: Methyl acrylate (stabilized), Potassium carbonate ( K2​CO3​ ).

  • Solvents: THF (anhydrous), Deionized Water, Ethyl Acetate (for extraction).

Step-by-Step Methodology:

Step 1: Preparation of the Biphasic Mixture

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.0 equivalent of the SM hydrochloride salt in 2.0 mL of deionized water.

  • Add 2.0 equivalents of K2​CO3​ to the aqueous solution.

    • Validation Check: Test the aqueous layer with pH paper. The pH must be 9.0–9.5 to ensure complete free-basing of the piperidine nitrogen without hydrolyzing the ester groups.

  • In a separate vial, prepare a solution of 1.2 equivalents of methyl acrylate in 2.0 mL of THF.

  • Transfer the THF solution into the aqueous SM solution to create a biphasic mixture. Seal the microwave vial with a crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Set the parameters: Temperature: 75 °C, Time: 15 minutes, Stirring: High (crucial for maximizing the interfacial surface area of the biphasic system).

Step 3: Workup and Phase Separation

  • Allow the vial to cool to room temperature (vent pressure if necessary).

  • Transfer the mixture to a separatory funnel. Add 5.0 mL of Ethyl Acetate and 2.0 mL of brine.

  • Extract the organic layer. Wash the aqueous layer with an additional 2 x 5.0 mL of Ethyl Acetate.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Analytical Validation (LC-MS)

  • Self-Validation: Analyze the crude residue via LC-MS (ESI+).

  • Expected SM Peak: m/z 291.2 [M+H]+

  • Expected Product Peak: m/z 377.2 [M+H]+ (corresponding to the remifentanil free base).

  • Troubleshooting: If a peak at m/z 363.2 is observed, ester hydrolysis has occurred. Reduce the K2​CO3​ equivalents or lower the microwave temperature to 65 °C in your next run.

Step 5: Purification

  • The crude product is typically >90% pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or directly convert to the hydrochloride salt by dissolving in methanol and adding 1M HCl in ether, followed by crystallization[5].

References

  • US20060149071A1 - New methods for the synthesis of alfentanil, sufentanil, and remifentanil Google P
  • A Modular and Diastereoselective 5 + 1 Cyclization Approach to N-(Hetero)Aryl Piperidines Journal of the American Chemical Society.[Link]

  • Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil Brazilian Journal of Pharmaceutical Sciences (Semantic Scholar).[Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation Molecules (PMC).[Link]

  • EP2044021B1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates Google P

Sources

Troubleshooting

Solvent optimization for (N-phenylpropionamido)methyl piperidine-4-carboxylate crystallization

Welcome to the technical support center for the crystallization of (N-phenylpropionamido)methyl piperidine-4-carboxylate and its structural analogs. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (N-phenylpropionamido)methyl piperidine-4-carboxylate and its structural analogs. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of these active pharmaceutical ingredients (APIs). The crystallization process is a critical control point that dictates the purity, stability, and manufacturability of the final product. This document provides in-depth troubleshooting advice and scientifically-grounded protocols to help you navigate the complexities of solvent selection and process optimization.

Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the crystallization of piperidine-4-carboxylate derivatives. The answers are structured to provide not just a solution, but a foundational understanding of the underlying principles.

Category 1: Initial Crystallization Failures

Q1: I've completed the synthesis, removed the reaction solvent, and added my primary crystallization solvent, but the product has "oiled out" instead of crystallizing. What's happening and how do I fix it?

A1: "Oiling out" or liquid-liquid phase separation occurs when the solute's concentration exceeds its solubility limit to such a high degree that it separates as a super-saturated, amorphous liquid phase rather than an ordered crystalline solid. This is a common issue with molecules like piperidine-4-carboxylates, which possess both lipophilic (phenyl ring) and polar (ester, amide) functionalities.

Causality:

  • Excessive Supersaturation: This is the most frequent cause. It can result from cooling the solution too rapidly or adding an anti-solvent too quickly.[1][]

  • Poor Solvent Choice: The chosen solvent may have exceptionally high solubility for your compound at elevated temperatures but very poor solubility at room temperature, creating a steep solubility curve that is difficult to control.

  • Impurities: The presence of unreacted starting materials or by-products can inhibit nucleation and promote the formation of an oil.[3][4]

Troubleshooting Steps:

  • Re-heat and Dilute: Gently warm the solution until the oil redissolves completely. Add a small amount (10-20% v/v) of the same solvent to reduce the overall concentration.

  • Slow Cooling: Implement a very slow, controlled cooling ramp. A rate of 5-10 °C per hour is a good starting point. Rapid cooling is a common cause of failure.[1]

  • Introduce Seeding: If you have a small amount of solid material from a previous batch, introduce a few seed crystals once the solution is slightly supersaturated (just below the temperature at which it fully dissolved). This provides a template for ordered crystal growth.[]

  • Solvent Re-evaluation: If oiling persists, the solvent system is likely suboptimal. Consider a solvent in which your compound has slightly lower, but still adequate, solubility at high temperatures. Refer to the Solvent Screening Protocol below.

Q2: My compound is completely soluble in my chosen solvent, even at low temperatures. How do I induce crystallization?

A2: This indicates that the compound's solubility in the selected solvent is too high to achieve the necessary supersaturation for nucleation. To induce crystallization, you must decrease the compound's solubility in a controlled manner.

Solutions:

  • Anti-Solvent Addition: This is the most common and effective technique. An "anti-solvent" is a miscible solvent in which your compound is poorly soluble.[4] Add the anti-solvent dropwise to the solution at a constant temperature, with vigorous stirring, until turbidity (cloudiness) is observed. This indicates the onset of nucleation. Then, add a small additional volume of anti-solvent and allow the system to stir and equilibrate.

  • Evaporative Crystallization: If your compound is thermally stable, you can slowly remove the solvent under reduced pressure or by using a gentle stream of nitrogen.[] This gradually increases the concentration to the point of supersaturation. This method is often used for initial small-scale crystallizations to generate seed crystals.

  • Solvent System Change: Your primary solvent is inappropriate. You must select a solvent or solvent/anti-solvent system with a more suitable solubility profile.

Category 2: Issues with Crystal Quality and Purity

Q3: The crystallization yielded very fine, needle-like crystals that are difficult to filter and dry. How can I obtain more robust, equant (blocky) crystals?

A3: Crystal morphology (habit) is heavily influenced by the solvent system and the rate of crystal growth.[5] Needle-like crystals are often a result of rapid, uncontrolled growth along one crystal axis.[5] They are undesirable as they tend to have poor flow properties, low bulk density, and can trap residual solvent.[6]

Causality & Optimization:

  • Solvent-Crystal Surface Interactions: The solvent interacts differently with the various faces of a growing crystal. Solvents that strongly adsorb to a specific face can inhibit growth on that face, promoting growth on others and thereby changing the overall shape.[7][8]

  • Level of Supersaturation: High supersaturation drives rapid growth, which often leads to kinetically favored but less stable morphologies like needles.

Troubleshooting Steps:

  • Reduce Supersaturation Rate: The key is to slow down the crystal growth.

    • Slower Cooling: Decrease the cooling rate significantly.

    • Slower Anti-Solvent Addition: Reduce the addition rate of the anti-solvent.

  • Change the Solvent System: This is the most powerful tool for modifying crystal habit.

    • Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., switch from an alcohol like isopropanol to a ketone like acetone or an ester like ethyl acetate).[7]

    • The interactions between the solvent and the solute's functional groups (amide, ester, phenyl ring) dictate which crystal faces are stabilized, directly impacting the final shape.[8]

  • Agitation Control: The stirring rate can influence crystal size and agglomeration. Experiment with lower agitation speeds once nucleation has occurred to allow for slower, more ordered growth.

Q4: My final product has unacceptable levels of impurities. How can I improve purity?

A4: Impurities can be incorporated into the crystal product through several mechanisms, including surface deposition, inclusions (trapped pockets of mother liquor), or co-crystallization in a solid solution.[9][10] A well-designed crystallization process is one of the most powerful purification tools in chemistry.

Troubleshooting Steps:

  • Controlled Growth: Rapid crystallization can trap impurities from the mother liquor within the crystal lattice or between agglomerated crystals.[9] All the strategies to slow down crystallization (slower cooling, slower anti-solvent addition) will also improve impurity rejection.

  • Slurry Aging (Ostwald Ripening): After the initial crystallization, hold the resulting slurry at a constant temperature (or cycle the temperature up and down by a few degrees) for several hours. During this process, smaller or less perfect crystals dissolve and re-deposit onto larger, more stable crystals, which helps to expel impurities and can lead to a more stable polymorphic form.

  • Recrystallization: Dissolve the impure solid in a minimal amount of a suitable hot solvent and re-crystallize it. This is a classic and highly effective purification technique.

  • Solvent Selection: Choose a solvent system where the desired compound has good solubility at high temperatures and poor solubility at low temperatures, while the key impurities remain soluble even at low temperatures. This differential solubility is the basis for purification by crystallization.[10]

Category 3: Polymorphism and Stability

Q5: I'm seeing batch-to-batch variability in my analytical data (PXRD, DSC). Could this be due to polymorphism?

A5: Yes, this is a classic sign of uncontrolled polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[4] These different forms can have significantly different physical properties, including solubility, dissolution rate, stability, and melting point, which is a critical concern in pharmaceutical development.[6][11]

Causes and Control:

  • Solvent Influence: The choice of solvent is one of the most significant factors in determining which polymorph crystallizes. A solvent can stabilize a particular conformation of the molecule in solution, which then nucleates as a specific crystal form.[7]

  • Thermodynamic vs. Kinetic Control: Often, a less stable (metastable, or "kinetic") form crystallizes first because it nucleates faster. Over time, it may convert to the most stable (thermodynamic) form. Your process conditions (temperature, cooling rate) determine which form is isolated.

  • Process Parameters: Temperature, supersaturation level, and agitation can all influence polymorphic outcomes.[]

Troubleshooting and Characterization:

  • Thorough Polymorph Screen: A systematic screen is essential. This involves crystallizing the compound from a wide range of solvents (typically 20-50) with different polarities and functionalities, using various techniques (slow cooling, fast cooling, anti-solvent addition, evaporation).[12]

  • Characterize Each Batch: Use Powder X-ray Diffraction (PXRD) as the primary tool to identify the crystal form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are also essential to identify melting points, desolvation events, and phase transitions.

  • Identify the Stable Form: The thermodynamically stable form is typically the highest melting and least soluble polymorph. Slurry experiments, where mixtures of different forms are stirred in a solvent, can be used to determine the stable form, as all other forms will eventually convert to it.

  • Develop a Robust Process: Once the desired polymorph is identified (often the most stable one), the crystallization process must be designed to produce it consistently. This involves defining and controlling the solvent system, temperature range, cooling/addition rates, and seeding with the correct polymorph.[]

Troubleshooting Guides & Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization

This protocol provides a structured approach to identifying a suitable solvent system for your (N-phenylpropionamido)methyl piperidine-4-carboxylate derivative.

Objective: To find a solvent or solvent pair that provides high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, yielding a crystalline solid.

Methodology:

  • Analyte Preparation: Place approximately 10-20 mg of your crude, dry compound into several small vials.

  • Solvent Selection: Choose a diverse range of 10-15 solvents. A recommended starting set is provided in the table below.

  • Solubility Assessment (Room Temperature):

    • To each vial, add the test solvent dropwise (e.g., 50 µL increments) with agitation.

    • Record the volume of solvent required to fully dissolve the compound at room temperature.

    • Interpretation: Solvents that dissolve the compound in a very small volume (<0.2 mL) are likely too good and should be considered as the "solvent" part of a potential anti-solvent pair. Solvents that fail to dissolve the compound after adding a large volume (>2 mL) are potential anti-solvents.

  • Solubility Assessment (Elevated Temperature):

    • For vials where the compound was sparingly soluble or insoluble at room temperature, heat the vial gently (e.g., to 50-60 °C).

    • Observe if the compound dissolves. If it does, this is a promising candidate for cooling crystallization.

  • Cooling Test:

    • Take the vials that dissolved upon heating and allow them to cool slowly to room temperature.

    • Observe for crystal formation. Note the quality of the solid (crystalline vs. amorphous/oily).

  • Anti-Solvent Test:

    • Take the vials where the compound was highly soluble at room temperature.

    • Slowly add a potential anti-solvent (identified in step 3) dropwise until persistent cloudiness appears. Allow the vial to stand and observe for crystal formation.

  • Documentation: Carefully record all observations: solubility at different temperatures, whether a solid formed upon cooling, and the physical appearance of the solid.

Solvent ClassSolvent NameBoiling Point (°C)Polarity IndexKey Characteristics
Alcohols Methanol655.1Protic, polar. Good for dissolving polar compounds.[13][14]
Ethanol784.3Protic, polar. Generally good solvent.[7]
Isopropanol (IPA)823.9Protic, less polar than EtOH. Often used for recrystallization.[15]
Ketones Acetone565.1Aprotic, polar. Strong solvent, often used with an anti-solvent.[16]
Methyl Ethyl Ketone (MEK)804.7Aprotic, polar. Less volatile than acetone.
Esters Ethyl Acetate (EtOAc)774.4Aprotic, medium polarity. Excellent crystallization solvent.[15]
Ethers Tetrahydrofuran (THF)664.0Aprotic, polar. Can form solvates.[12]
Methyl t-butyl ether (MTBE)552.5Aprotic, low polarity. Often used as an anti-solvent.
Aromatics Toluene1112.4Aprotic, non-polar. Use with caution.
Nitriles Acetonitrile (ACN)825.8Aprotic, polar. Good for compounds with nitrile or amide groups.[15]
Alkanes Heptane/Hexane98 / 69~0.1Aprotic, non-polar. Exclusively used as anti-solvents.[16]
Chlorinated Dichloromethane (DCM)403.1Aprotic, polar. Volatile, good for initial workup but less ideal for final crystallization.
Visual Workflows and Diagrams

The following diagrams illustrate logical workflows for solvent selection and troubleshooting common crystallization problems.

SolventSelection start_node Start: Crude API dissolved in reaction workup solvent (e.g., EtOAc, DCM) decision_node1 decision_node1 start_node->decision_node1 Is API solid or oil? decision_node decision_node process_node process_node end_node end_node fail_node Re-evaluate solvent choices. Consider ternary systems. process_node1 Perform Solvent Screen (Protocol 1) decision_node1->process_node1 Solid process_node2 Solvent swap to a non-solvent (e.g., Heptane) to precipitate solid for screening decision_node1->process_node2 Oil decision_node2 Solvent found with Good T-dependent solubility? process_node1->decision_node2 Screening Results process_node2->process_node1 process_node3 Optimize Cooling Crystallization decision_node2->process_node3 Yes process_node4 Identify Soluble/Insoluble Pair decision_node2->process_node4 No process_node3->end_node Success process_node5 Optimize Anti-Solvent Crystallization process_node4->process_node5 process_node5->end_node Success process_node5->fail_node Failure (Oiling)

Caption: A decision tree for selecting an appropriate crystallization solvent system.

Troubleshooting start_node Crystallization Attempted decision_node1 What was the result? start_node->decision_node1 decision_node decision_node process_node process_node end_node Characterize Product: Purity, Yield, PXRD, DSC process_node1 Increase Supersaturation: 1. Add Anti-Solvent 2. Evaporate Solvent 3. Deeper Cooling decision_node1->process_node1 No Solid Formed (Solution Clear) process_node2 Reduce Supersaturation Rate: 1. Re-heat & Dilute 2. Slow Down Cooling/Addition 3. Use Seeding decision_node1->process_node2 Product Oiled Out process_node3 Modify Growth Conditions: 1. Slow Crystallization Rate 2. Change Solvent System 3. Optimize Agitation decision_node1->process_node3 Poor Crystal Quality (Needles, Fines) process_node1->end_node Crystals Formed process_node2->end_node Crystals Formed process_node3->end_node Improved Morphology

Caption: A workflow for diagnosing and solving common crystallization problems.

References
  • Process for Remifentanil Synthesis. (Patent: US20100048908A1).
  • The effect of solvent on crystal morphology. (Publication). ResearchGate. [Link]

  • 5 Common Challenges in Scaling Up an API. (Article). Neuland Labs. [Link]

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. (Publication). CORE. [Link]

  • Crystalline Form of Remifentanil Hydrochloride. (Patent: US20080319197A1).
  • Why are Solid Forms Still Causing Headaches? (Article). Almac Group. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. (Article). Pharmaceutical Technology. [Link]

  • Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. (Article). BIOVIA, Dassault Systèmes. [Link]

  • PROCESS FOR PREPARING REMIFENTANIL, INTERMEDIATES THEREOF, USE OF SAID INTERMEDIATES AND PROCESSES FOR THEIR PREPARATION. (Patent: EP2044021B1).
  • Uncovering the Influence Mechanism of Solvent on Crystal Morphology via a Combined Experimental and Theoretical Method: The Case of Aceclofenac. (Journal Article). ACS Publications. [Link]

  • The Effect of Solvents on the Crystal Morphology of Isosorbide Mononitrate and Its Molecular Mechanisms. (Journal Article). MDPI. [Link]

  • Process for preparing remifentanil hydrochloride. (Patent: WO2022003364A1).
  • Resolving API Impurity Issues in Drug Development. (Article). Pharmaguideline. [Link]

  • Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. (Database). U.S. Environmental Protection Agency (EPA). [Link]

  • Crystallization Challenges in Pharmaceutical Products. (Article). Zhanghua Dryer. [Link]

  • Methyl 4-(phenylpropanylamino)piperidine-4-carboxylate hydrochloride. (Database). PubChem, National Institutes of Health (NIH). [Link]

  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I. (Journal Article). ACS Publications. [Link]

  • Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. (Journal Article). Semantic Scholar. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (Journal Article). National Center for Biotechnology Information (NCBI), NIH. [Link]

  • Methyl 4-phenylpiperidine-4-carboxylate. (Database). PubChem, National Institutes of Health (NIH). [Link]

  • Process for preparing remifentanil, intermediates thereof, use of said... (Patent: EP1867635A1).
  • SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. (Technical Report). Defense Technical Information Center (DTIC). [Link]

  • Crystallisation in pharmaceutical processes. (Technical Article). BIA. [Link]

  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (Review Article). MIT DSpace. [Link]

  • Method for inducing crystalline state transition in medicinal substance. (Patent: US5811547A).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analgesic Potency of (N-phenylpropionamido)methyl piperidine-4-carboxylate Derivatives

For researchers and professionals in the field of drug development, the quest for potent and safe analgesics is a continuous endeavor. The (N-phenylpropionamido)methyl piperidine-4-carboxylate scaffold, the foundational...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the field of drug development, the quest for potent and safe analgesics is a continuous endeavor. The (N-phenylpropionamido)methyl piperidine-4-carboxylate scaffold, the foundational structure of fentanyl and its analogues, represents a class of synthetic opioids with unparalleled analgesic efficacy. This guide provides an in-depth comparison of the analgesic potency of various derivatives within this class, supported by experimental data and a detailed examination of their structure-activity relationships. We will delve into the methodologies used to assess their efficacy and the underlying signaling pathways that mediate their effects.

Understanding the Molecular Architecture of Potency

The analgesic power of these derivatives is primarily mediated by their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) located on neuronal cell membranes.[1] The binding of these ligands to the MOR initiates a cascade of intracellular events that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.[1]

The general structure of the (N-phenylpropionamido)methyl piperidine-4-carboxylate derivatives allows for modifications at several key positions, each influencing the compound's affinity for the MOR and its intrinsic efficacy. These modifications are crucial in determining the overall analgesic potency, onset, and duration of action.

Comparative Analgesic Potency: A Quantitative Overview

The analgesic potency of these compounds is typically quantified by their median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population. The lower the ED50 value, the higher the potency of the compound. The following table summarizes the in vivo analgesic potency of several key derivatives, primarily from studies conducted in rats using the tail withdrawal test.

CompoundED50 (mg/kg, i.v. in rats)Potency Relative to MorphineSafety Margin (LD50/ED50)Reference(s)
Morphine10.01~70[2]
Fentanyl0.0003210,03125,211[2]
Remifentanil~0.001~100-200 times fentanyl-[3]
Carfentanil-~10,000 times morphine-[4]
Sufentanil0.000714,521~25,000[5]
Alfentanil0.044721,080[5]
(+)-cis-3-Methylfentanyl0.00058~6,700-[6]
4-Methylfentanyl0.0028~4 times fentanyl-[5]
Acetylfentanyl0.021~30% of fentanyl potency-[7]
α-Methylfentanyl0.0085Similar to fentanyl-[7]

Structure-Activity Relationship (SAR): The Causality Behind Potency

The remarkable potency of this class of compounds and the significant variations among its derivatives can be explained by their structure-activity relationships.

Substitutions on the Piperidine Ring
  • Position 3: The introduction of a methyl group at the 3-position of the piperidine ring can significantly impact potency, with the cis-isomer generally being more potent than the trans-isomer. For instance, (±)cis-3-methyl fentanyl is approximately 8 times more potent than fentanyl.[6] However, larger alkyl groups at this position tend to decrease potency, suggesting a steric hindrance effect.[8][9]

  • Position 4: Modifications at the 4-position of the piperidine ring are critical. The presence of a 4-carbomethoxy group, as seen in carfentanil, dramatically increases µ-opioid receptor affinity.[10] Similarly, a 4-methoxymethyl group, as in sufentanil, also confers high potency.[5]

Modifications of the N-Acyl Group

The N-phenylpropionamido group is a key feature. Variations in the N-acyl chain length can influence potency. For example, replacing the propionyl group with an acetyl group (acetylfentanyl) reduces the analgesic potency to about 30% of that of fentanyl.[7]

The N-Arylethyl Group

The N-phenethyl group is also important for high affinity binding to the µ-opioid receptor. Replacing the phenyl ring with other aryl or heteroaryl groups can modulate potency and duration of action. For instance, the replacement with a 2-(2-thienyl)ethyl group can lead to shorter-acting compounds.[2]

Experimental Protocols: Ensuring Self-Validating Systems

The determination of analgesic potency relies on robust and reproducible experimental protocols. The following are detailed methodologies for two of the most common in vivo assays used for screening centrally acting analgesics.

Hot-Plate Test

The hot-plate test assesses the supraspinal analgesic response to a thermal stimulus.[1][5]

Methodology:

  • Apparatus: A commercially available hot-plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. The animal is confined to the hot surface by a bottomless, clear cylindrical restrainer.[11][12]

  • Acclimation: Animals (typically rats or mice) are brought to the testing room at least 30 minutes before the experiment to acclimate to the new environment.[11]

  • Baseline Latency: Each animal is placed individually on the hot plate, and the latency to the first sign of nociception (e.g., hind paw licking, flicking, or jumping) is recorded. A cut-off time of 30-60 seconds is typically used to prevent tissue damage.[11]

  • Drug Administration: The test compound is administered, usually via intravenous or intraperitoneal injection.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), the animal is again placed on the hot plate, and the latency to the nociceptive response is recorded.

  • Data Analysis: The increase in latency time after drug administration compared to the baseline is a measure of the analgesic effect. The data is often expressed as the percentage of maximal possible effect (%MPE).

Tail-Flick Test

The tail-flick test primarily measures the spinal reflex to a thermal stimulus.[1]

Methodology:

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.[8]

  • Acclimation and Restraint: The animal (typically a rat or mouse) is gently restrained, often in a specialized holder, with its tail exposed.

  • Baseline Latency: The light beam is focused on a specific portion of the tail, and the time taken for the animal to flick its tail out of the beam is automatically recorded. A cut-off time of 10-15 seconds is set to prevent tissue damage.[9]

  • Drug Administration: The test compound is administered.

  • Post-Treatment Latency: The tail-flick latency is measured again at various time points after drug administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Visualizing the Mechanisms of Action

To better understand the processes involved, the following diagrams illustrate the chemical scaffold, experimental workflow, and the primary signaling pathway.

Caption: Core chemical scaffold of the compared derivatives.

acclimation Animal Acclimation baseline Baseline Latency Measurement (Hot-Plate or Tail-Flick) acclimation->baseline drug_admin Drug Administration baseline->drug_admin post_treatment Post-Treatment Latency Measurement at Time Intervals drug_admin->post_treatment data_analysis Data Analysis (%MPE or Latency Increase) post_treatment->data_analysis

Caption: General experimental workflow for in vivo analgesic assays.

ligand Opioid Agonist mor μ-Opioid Receptor (MOR) ligand->mor g_protein Gi/o Protein mor->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac ca_channel Voltage-Gated Ca2+ Channels g_beta_gamma->ca_channel k_channel GIRK Channels g_beta_gamma->k_channel camp cAMP ac->camp neuronal_activity Decreased Neuronal Excitability & Neurotransmitter Release camp->neuronal_activity ca_channel->neuronal_activity k_channel->neuronal_activity analgesia Analgesia neuronal_activity->analgesia

Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion

The (N-phenylpropionamido)methyl piperidine-4-carboxylate derivatives represent a class of exceptionally potent analgesics. Their efficacy is intricately linked to their specific molecular structures, with minor modifications leading to profound changes in analgesic potency, onset, and duration of action. A thorough understanding of their structure-activity relationships, coupled with robust and standardized experimental evaluation, is paramount for the rational design of new and improved analgesics with enhanced therapeutic profiles. The data and methodologies presented in this guide offer a foundational resource for researchers dedicated to advancing the field of pain management.

References

  • Fentanyl analogs: structure-activity-relationship study. PubMed. [Link]

  • Fentanyl Analogs: Structure-Activity-Relationship Study. Cherry. [Link]

  • N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. PubMed. [Link]

  • Fentanyl analog structure-activity relationships demonstrate N-acyl chain length and aryl fluorine position as determinants of in vivo potency efficacy and safety. PubMed. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers. [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. [Link]

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. PMC - NIH. [Link]

  • The in vitro functional profiles of fentanyl and nitazene analogs at the µ-opioid receptor. Semantic Scholar. [Link]

  • Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. Frontiers. [Link]

  • Hot plate test. Wikipedia. [Link]

  • FIGURE 2. The “classical” and “nonclassical” MOR signaling pathways... ResearchGate. [Link]

  • Opioid receptors signaling network. PMC - NIH. [Link]

  • Fentanyl and Its Derivatives, Pharmacology, Use and Abuse, and Detection Possibilities. MDPI. [Link]

  • Pharmacokinetic–Pharmacodynamic Modeling of the Effectiveness and Safety of Buprenorphine and Fentanyl in Rats. PMC. [Link]

  • 3-ALKYL FENTANYL ANALOGUES: STRUCTURE-ACTIVITY -RELATIONSHIP STUDY. [Link]

  • Mu-opioid receptor. Wikipedia. [Link]

  • The Metabolites of Fentanyl and its Derivatives. DTIC. [Link]

  • Hot Plate Method for Analgesic Testing. Scribd. [Link]

  • Fentanyl-Related Compounds and Derivatives: Current Status and Future Prospects for Pharmaceutical Applications. Request PDF - ResearchGate. [Link]

  • Rodent Hot Plate Pain Assay. Maze Engineers - Conduct Science. [Link]

  • Hot plate test. Panlab | Harvard Apparatus. [Link]

  • Table 1: Characteristics of Pharmaceutical Fentanyl and its Derivatives. Amazon S3. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. MDPI. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS One. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PMC. [Link]

  • Reversal of high potency synthetic opioid overdose: literature review. FDA. [Link]

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Comparative

Validation of LC-MS/MS Methods for (N-phenylpropionamido)methyl piperidine-4-carboxylate Detection: A Comprehensive Comparison Guide

Executive Summary & Clinical Significance (N-phenylpropionamido)methyl piperidine-4-carboxylate —chemically synonymous with methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate and universally known in forensic and cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Significance

(N-phenylpropionamido)methyl piperidine-4-carboxylate —chemically synonymous with methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate and universally known in forensic and clinical literature as Norcarfentanil —is a critical biomarker in modern toxicology.

As the primary N-dealkylated metabolite of carfentanil (a synthetic opioid approximately 10,000 times more potent than morphine), norcarfentanil is essential for confirming exposure in overdose cases[1]. Because carfentanil induces toxicity at microgram doses, circulating concentrations of its parent compound and metabolites frequently fall into the sub-ng/mL to pg/mL range[1]. Furthermore, norcarfentanil is also a known metabolite of the clinical anesthetic remifentanil; failure to distinguish the parent drug can lead to false accusations of illicit carfentanil misuse in clinical settings[2].

This guide provides an authoritative comparison of LC-MS/MS platforms and sample preparation workflows required to detect this trace-level analyte with uncompromising scientific integrity.

Causality in Method Design: Overcoming Analytical Bottlenecks

As an Application Scientist, I do not view sample preparation and chromatography as mere steps, but as a series of targeted chemical interventions designed to isolate the analyte from biological noise.

The Physics of Sample Preparation

Standard reversed-phase Solid Phase Extraction (SPE) often fails for fentanyl analogs because it co-extracts neutral phospholipids, which compete for charge in the Electrospray Ionization (ESI) source and cause severe ion suppression.

  • The Mechanistic Solution: Norcarfentanil possesses a basic piperidine nitrogen with a pKa of ~8.5. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) resin, we ensure the protonated analyte binds via strong electrostatic interactions. This allows us to aggressively wash the sample with 100% methanol to strip away neutral lipids before eluting the target with a basified solvent (e.g., 5% NH₄OH in methanol) that neutralizes the piperidine ring.

  • pH Optimization: Recent platform validations demonstrate that standard 0.1% formic acid is insufficient for the recovery of early-eluting metabolites like norcarfentanil during Supported Liquid Extraction (SLE); increasing the concentration to 0.2% formic acid is strictly required to maintain protonation and prevent catastrophic recovery losses[3].

Chromatographic Causality: Why C18 is Obsolete for Fentanyl Analogs

While C18 columns are ubiquitous, they struggle to resolve isobaric fentanyl analogs. The optimal choice is a Biphenyl or Pentafluorophenyl (PFP) stationary phase. The electron-deficient aromatic rings of the PFP phase engage in strong π−π interactions with the N-phenyl ring of norcarfentanil. This orthogonal retention mechanism shifts the analyte away from the solvent front (where matrix effects are deadliest) and resolves it from structurally similar interferences.

Metabolism C Carfentanil CYP Hepatic CYP3A4/CYP2D6 (N-dealkylation) C->CYP R Remifentanil R->CYP N Norcarfentanil CYP->N

Hepatic N-dealkylation pathway generating norcarfentanil from parent opioids.

Platform Comparison: Triple Quadrupole vs. High-Resolution MS

The choice of mass spectrometry platform dictates the laboratory's capability to either perform high-throughput targeted quantitation or untargeted retrospective screening.

Table 1: Objective Comparison of LC-MS/MS Platforms
Analytical FeatureTriple Quadrupole (QqQ) LC-MS/MSHigh-Resolution MS (Orbitrap / Q-TOF)
Primary Application Routine targeted quantitation & clinical diagnosticsUntargeted screening & retrospective forensic analysis
Acquisition Mode Multiple Reaction Monitoring (MRM)Full MS / Data-Dependent MS² (ddMS²)
Sensitivity (LLOQ) 0.05 – 0.10 ng/mL (Gold standard for trace detection)0.25 – 1.0 ng/mL [3]
Selectivity Mechanism Precursor/Product ion pairs (Nominal mass isolation)Exact mass (HRAM, <2 ppm mass error)[3]
Matrix Suitability Excellent for Dried Blood Spots (DBS) and Urine[4]Best for complex post-mortem blood/vitreous humor[1]

Validated Experimental Protocols: A Self-Validating System

A robust analytical protocol must be self-validating—meaning any failure in extraction or ionization is immediately flagged by the system, preventing false negative reporting.

Protocol: Targeted Quantitation via QqQ LC-MS/MS

This protocol is optimized for blood, urine, or reconstituted Dried Blood Spots (DBS), achieving validated linear ranges of 1.00–100 ng/mL with Limits of Detection (LOD) down to 0.10 ng/mL[4].

Step 1: Internal Standard (IS) Spiking (The Self-Validation Key)

  • Transfer 250 µL of biological matrix into a clean tube.

  • Spike with 10 µL of Norcarfentanil-D5 (12.5 ng/mL)[1].

  • Causality: The deuterated IS perfectly mimics the target's extraction efficiency and ionization. If the absolute peak area of the IS drops by >50% compared to a neat standard, the sample fails validation (indicating severe ion suppression), ensuring absolute trustworthiness of the final data.

Step 2: Protein Precipitation & pH Adjustment

  • Add 500 µL of cold Acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.

  • Dilute the supernatant with 2 mL of 0.2% Formic Acid in water to ensure complete protonation of the piperidine nitrogen[3].

Step 3: Mixed-Mode Cation Exchange (MCX) SPE

  • Condition MCX cartridges with 2 mL Methanol, followed by 2 mL of 0.2% Formic Acid.

  • Load the acidified sample.

  • Wash 1: 2 mL of 2% Formic Acid in water (removes aqueous interferences).

  • Wash 2: 2 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: 2 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

SPE_Workflow A Sample Collection (Matrix + Norcarfentanil-D5) B Protein Precipitation (Acetonitrile) A->B C Mixed-Mode Cation Exchange (MCX SPE Cartridge) B->C D Interference Wash (100% MeOH removes lipids) C->D E Target Elution (5% NH4OH in MeOH) D->E F LC-MS/MS Injection (Biphenyl/PFP Column) E->F

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for norcarfentanil.

Step 4: LC-MS/MS Acquisition Parameters

  • Column: Biphenyl or PFP (100 × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Validation Rule: The ratio of the quantifier ion to the qualifier ion must remain within ±20% of the calibration standard.

Table 2: Validated MRM Transitions & QC Parameters
AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)LLOQ (ng/mL)Recovery (%)
Norcarfentanil 291.2142.1114.125 / 400.0585 - 92
Norcarfentanil-D5 (IS) 296.2147.1119.125 / 40N/A85 - 92

References

  • Cannaert, A., et al. "Carfentanil Intoxication: Bioassay and LC-MS/MS." Frontiers in Pharmacology, 2018.
  • Allibe, N., et al. "Norcarfentanil: carfentanil misuse or remifentanil treatment?
  • Seymour, C., et al. "Determination of Fentanyl Analogue Exposure Using Dried Blood Spots with LC-MS/MS." Journal of Analytical Toxicology, 2024.
  • Thermo Fisher Scientific. "Quantitation of 22 fentanyl analog compounds on an Orbitrap Exploris 120 mass spectrometer.

Sources

Validation

Remifentanil vs (N-phenylpropionamido)methyl piperidine-4-carboxylate binding affinity

Comparative Pharmacodynamics: Remifentanil vs. (N-phenylpropionamido)methyl piperidine-4-carboxylate Executive Summary & Pharmacological Context In the landscape of synthetic opioids, minor structural modifications dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacodynamics: Remifentanil vs. (N-phenylpropionamido)methyl piperidine-4-carboxylate

Executive Summary & Pharmacological Context

In the landscape of synthetic opioids, minor structural modifications dictate profound shifts in pharmacodynamic potency and receptor affinity. This guide provides an objective, data-driven comparison between Remifentanil and its N-dealkylated counterpart, (N-phenylpropionamido)methyl piperidine-4-carboxylate (universally known in the literature as Norcarfentanil ).

While remifentanil is a rationally designed, ultra-short-acting clinical anesthetic, norcarfentanil is primarily encountered as an inactive or low-affinity metabolite resulting from the enzymatic N-dealkylation of parent compounds like carfentanil and remifentanil[1][2]. By analyzing their binding affinities at the μ-opioid receptor (MOR), we can elucidate the critical role of N-alkylation in opioid receptor activation.

Structural Causality & Mechanism of Action (SAR)

As application scientists, we must look beyond raw binding data and understand the causality of the molecular interaction. The drastic difference in MOR binding affinity between these two molecules is rooted in their interaction with the orthosteric binding pocket of the G protein-coupled receptor[3].

  • The Conserved Salt Bridge: Both remifentanil and norcarfentanil possess a piperidine nitrogen that forms a fundamental salt bridge with the conserved Asp147 (D3.32) residue of the MOR. This interaction is a prerequisite for baseline opioid recognition[1][3].

  • The Hydrophobic Anchor (N-1 Substitution): Remifentanil features a methyl propanoate group at the N-1 position of the piperidine ring. This lipophilic moiety extends deep into a hydrophobic subpocket (interacting with residues such as Trp293 and His297), which anchors the ligand and stabilizes the active conformation of the receptor, leading to potent downstream Gi/o protein signaling[1][3].

  • The Consequence of N-Dealkylation: Norcarfentanil lacks this N-1 substitution, leaving only a secondary amine. Without the hydrophobic anchor to secure the ligand against the transmembrane helices (TM3, TM4, ECL1/2), the binding energy plummets. While the 4-carbomethoxy group provides some residual anchoring, it is insufficient to maintain high-affinity binding, causing the IC50 to shift from the low nanomolar to the high nanomolar range[1][4].

MOR_Signaling L1 Remifentanil (High Affinity Agonist) MOR Mu-Opioid Receptor (MOR) (Conformational Shift) L1->MOR Strong Binding (Ki ~5-10 nM) L2 Norcarfentanil (Low Affinity Metabolite) L2->MOR Weak Binding (IC50 ~295 nM) G_protein Gi/o Protein Complex (α and βγ dissociation) MOR->G_protein Activation AC Adenylate Cyclase (Inhibited) G_protein->AC Gαi Subunit IonChan GIRK Channels (K+ efflux) Ca2+ Channels (Blocked) G_protein->IonChan Gβγ Subunit cAMP cAMP Production (Decreased) AC->cAMP Inhibition Effect Analgesia & CNS Depression cAMP->Effect Reduced PKA Activity IonChan->Effect Hyperpolarization

MOR activation pathway comparing high-affinity remifentanil and low-affinity norcarfentanil.

Quantitative Affinity Profiling

To provide a standardized comparison, the table below synthesizes in vitro binding data utilizing radioligand displacement assays against the human MOR. Fentanyl and Carfentanil are included as reference benchmarks to contextualize the structure-activity relationship[1][5].

CompoundChemical Identity (IUPAC)MOR Binding AffinityRelative Potency (vs Fentanyl)Biological Role
Remifentanil methyl 1-(3-methoxy-3-oxopropyl)-4-(N-phenylpropionamido)piperidine-4-carboxylateKi ≈ 5.0 - 10.0 nM ~0.5xUltra-short-acting clinical anesthetic
Norcarfentanil methyl 4-(N-phenylpropionamido)piperidine-4-carboxylateIC50 = 295.1 nM < 0.01xInactive / Minor Metabolite
Fentanyl (Ref)N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamideIC50 = 1.23 nM 1.0xReference Agonist
Carfentanil (Ref)methyl 1-phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylateIC50 = 0.19 nM ~10x - 100xUltra-potent veterinary opioid

Methodological Framework: Radioligand Competitive Binding Assay

Trustworthiness & Validation: To objectively quantify the binding affinity (Ki) of these compounds, a competitive displacement assay must be utilized. This protocol acts as a self-validating system: it employs a highly specific radioligand ([3H]-DAMGO) to establish baseline MOR occupancy, while non-specific binding (NSB) is rigorously controlled using an excess of an unlabeled antagonist (e.g., 10 µM Naloxone)[6].

Step-by-Step Protocol:

  • Receptor Preparation: Harvest HEK-293 cells stably expressing the human μ-opioid receptor. Homogenize the cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µg of the isolated membrane protein, 1 nM[3H]-DAMGO (specific activity ~50 Ci/mmol), and varying concentrations of the test compound (remifentanil or norcarfentanil, ranging from 10−12 to 10−5 M).

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium—a critical requirement for accurate Ki determination.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce non-specific binding). Wash the filters three times with ice-cold Tris-HCl buffer to rapidly remove unbound radioligand[6].

  • Quantification & Analysis: Extract the retained radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter. Calculate the IC50 using non-linear regression (one-site competition model) and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Assay_Workflow Step1 HEK-293 Cell Culture (Stable MOR Expression) Step2 Membrane Preparation (Homogenization & Centrifugation) Step1->Step2 Step3 Competitive Incubation ([3H]-DAMGO + Unlabeled Ligand) Step2->Step3 Step4 Rapid Filtration (GF/B Filters & Washing) Step3->Step4 Step5 Liquid Scintillation (Radioactivity Quantification) Step4->Step5 Step6 Non-linear Regression (IC50 & Ki Calculation) Step5->Step6

Step-by-step workflow for the competitive radioligand binding assay to determine IC50 and Ki.

References

  • Lipiński, P. F. J., et al. "Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis." Molecules (2019). URL: [Link]

  • Lalley, P. M., et al. "Clinically Relevant Infusion Rates of μ-Opioid Agonist Remifentanil Cause Bradypnea in Decerebrate Dogs but not Via Direct Effects in the pre-Bötzinger Complex Region." Journal of Applied Physiology (2009). URL: [Link]

  • Riches, J. R., et al. "Metabolic Pathways and Potencies of New Fentanyl Analogs." Frontiers in Pharmacology (2019). URL: [Link]

  • Wang, Y., et al. "How μ-Opioid Receptor Recognizes Fentanyl." ACS Chemical Neuroscience (2021). URL: [Link]

  • Leysen, J. E., et al. "A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes." Biochemical Pharmacology (1988). URL: [Link]

Sources

Comparative

Cross-reactivity of fentanyl immunoassays with (N-phenylpropionamido)methyl piperidine-4-carboxylate

Cross-Reactivity of Fentanyl Immunoassays with (N-phenylpropionamido)methyl piperidine-4-carboxylate: A Comparative Guide As a Senior Application Scientist in forensic and clinical toxicology, I frequently encounter a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity of Fentanyl Immunoassays with (N-phenylpropionamido)methyl piperidine-4-carboxylate: A Comparative Guide

As a Senior Application Scientist in forensic and clinical toxicology, I frequently encounter a critical point of failure in drug screening workflows: the false-negative detection of ultra-potent synthetic opioids. One of the most challenging analytes in this space is (N-phenylpropionamido)methyl piperidine-4-carboxylate —chemically synonymous with methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate, and universally known as norcarfentanil .

Norcarfentanil is the primary desphenethyl metabolite of carfentanil. Because carfentanil is approximately 10,000 times more potent than morphine, it is dosed in sub-microgram quantities. Consequently, its metabolites appear in biological matrices at trace levels[1]. Relying on broad-spectrum fentanyl immunoassays to detect this specific metabolite often leads to catastrophic false negatives. This guide objectively compares the performance of commercial immunoassays against this metabolite, explains the structural causality behind these failures, and provides a self-validating protocol for cross-reactivity testing.

Mechanistic Causality: The "Why" Behind Antibody Recognition Failure

To understand why standard fentanyl immunoassays fail to detect (N-phenylpropionamido)methyl piperidine-4-carboxylate, we must examine the structural logic of antibody-antigen binding.

Most commercial fentanyl antibodies are raised against immunogens conjugated via the piperidine nitrogen or the N-phenyl ring. Therefore, the antibody's binding pocket is highly specific to the phenethyl group (at the N1 position) and an unsubstituted piperidine ring (at the C4 position).

Norcarfentanil deviates from the parent fentanyl structure in two critical ways:

  • Missing Epitope (N-Dealkylation): It lacks the phenethyl group, terminating instead as a secondary amine at the piperidine nitrogen.

  • Steric Hindrance: It possesses a bulky 4-carbomethoxy group at the C4 position of the piperidine ring.

When this molecule attempts to bind to a standard fentanyl antibody, the missing phenethyl group drastically reduces binding affinity, while the 4-carbomethoxy group causes a severe steric clash within the binding pocket. Only assays utilizing antibodies specifically raised against carfentanil/remifentanil analogs—which tolerate the 4-carbomethoxy group—can successfully capture this metabolite[2].

EpitopeRecognition Target (N-phenylpropionamido)methyl piperidine-4-carboxylate (Missing Phenethyl, +4-Carbomethoxy) StdAb Standard Fentanyl Antibody (Phenethyl-Directed) Target->StdAb Epitope Mismatch CarfAb Carfentanil-Specific Antibody (Piperidine-Directed) Target->CarfAb Epitope Match NoBind Steric Clash / No Binding (<1% Cross-Reactivity) StdAb->NoBind Bind Epitope Match / High Affinity (>100% Cross-Reactivity) CarfAb->Bind

Logical pathway of antibody recognition and steric hindrance for the norcarfentanil metabolite.

Comparative Performance Data

The quantitative data below synthesizes the cross-reactivity of various commercial Enzyme-Linked Immunosorbent Assays (ELISA) and homogeneous enzyme immunoassays when challenged with (N-phenylpropionamido)methyl piperidine-4-carboxylate.

As the data demonstrates, broad-spectrum fentanyl kits are clinically and forensically useless for detecting this specific compound.

Assay Manufacturer & KitPrimary TargetCross-Reactivity with Norcarfentanil (%)Clinical/Forensic Utility for Carfentanil Metabolites
Immunalysis Fentanyl ELISA Fentanyl< 1.0%Poor - Fails to detect at relevant physiological concentrations[3].
Neogen Fentanyl Group ELISA Fentanyl & Analogs< 1.0%Poor - N-acyl modifications recognized, but piperidine modifications rejected[3].
ARK™ Fentanyl Assay Fentanyl< 0.1%Poor - Did not produce a positive result even at maximum spike concentrations[4].
Randox Fentanyl ELISA Fentanyl / Norfentanyl< 5.0%Poor - High specificity for norfentanyl, but fails on the 4-carbomethoxy analog[2].
Randox Carfentanil/Remifentanil Carfentanil / Remifentanil> 100% Excellent - Specifically designed to accommodate the C4-carbomethoxy steric profile[2].

Self-Validating Experimental Protocol: Cross-Reactivity Evaluation

To ensure scientific integrity, cross-reactivity must be evaluated using a self-validating system . Immunoassays are susceptible to matrix effects, and synthetic opioids can degrade in biological fluids. By splitting the spiked samples and running a parallel LC-MS/MS confirmation, we prove that a negative ELISA result is due to true antibody non-recognition, rather than a sample preparation error or analyte degradation[5].

Step-by-Step Methodology:
  • Matrix Preparation: Pool drug-free human urine or whole blood. Verify the absolute absence of endogenous opioids or synthetic fentanyl analogs using a baseline LC-MS/MS scan.

  • CRM Spiking: Obtain Certified Reference Material (CRM) of (N-phenylpropionamido)methyl piperidine-4-carboxylate. Prepare a working stock solution in methanol and spike the drug-free matrix to create challenge concentrations (e.g., 0.1, 0.5, 1.0, 10, and 100 ng/mL).

  • Aliquot Bifurcation (The Self-Validating Step): Split each spiked concentration into two identical aliquots: Aliquot A (for ELISA) and Aliquot B (for LC-MS/MS).

  • Immunoassay Screening (Aliquot A):

    • Add the spiked matrix to the microplate wells coated with the capture antibody.

    • Introduce the enzyme-drug conjugate to initiate competitive binding.

    • Incubate at room temperature for 45 minutes to reach thermodynamic equilibrium.

    • Wash the plate thoroughly to remove unbound conjugate, add the chromogenic substrate (e.g., TMB), and measure absorbance at 450 nm.

  • LC-MS/MS Confirmation (Aliquot B): Extract the sample using Solid Phase Extraction (SPE). Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the exact concentration of the metabolite. Causality check: The LC-MS/MS result must match the theoretical spike concentration ±15% to validate the ELISA data[6].

  • Data Synthesis: Calculate the percent cross-reactivity using the industry-standard formula: % Cross-reactivity = (Assay Cutoff Concentration / Lowest Concentration of Cross-Reactant Causing a Positive Result) × 100[4].

ValidationWorkflow Prep 1. Matrix Preparation (Drug-Free Human Urine) Spike 2. CRM Spiking (Norcarfentanil: 0.1 - 100 ng/mL) Prep->Spike Split 3. Aliquot Bifurcation Spike->Split ELISA 4a. Immunoassay Screening (Competitive ELISA) Split->ELISA Test Aliquot LCMS 4b. LC-MS/MS Confirmation (Self-Validating Control) Split->LCMS QA/QC Aliquot Data 5. Cross-Reactivity Calculation (Cutoff / Lowest Positive Conc. x 100) ELISA->Data Absorbance Data LCMS->Data Verified Concentration

Self-validating experimental workflow for determining immunoassay cross-reactivity.

References

  • Immunoassay-based detection of fentanyl analogs in forensic toxicology Source: IFRTI (International Forensic Research Institute) URL: [Link]

  • Detection of carfentanil in a cluster of patients without associated mortality Source: Taylor & Francis Online URL: [Link]

  • High-Precision Automatic Identification of Fentanyl-Related Drugs by Terahertz Spectroscopy with Molecular Dynamics Simulation Source: Semantic Scholar / Int. J. Mol. Sci. URL:[Link]

  • Psychemedics Microplate EIA For Fentanyl in Hair - REVIEW MEMORANDUM Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Validation

Comparative In Vitro Toxicity &amp; Pharmacodynamics Guide: (N-phenylpropionamido)methyl piperidine-4-carboxylate vs. Major 4-Anilidopiperidines

Executive Summary The compound (N-phenylpropionamido)methyl piperidine-4-carboxylate —systematically identified as methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate and widely known in forensic and pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (N-phenylpropionamido)methyl piperidine-4-carboxylate —systematically identified as methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate and widely known in forensic and pharmacological literature as norcarfentanil —is the primary N-dealkylated metabolite of the ultra-potent synthetic opioid carfentanil[1]. For researchers and drug development professionals, understanding the in vitro toxicity and pharmacodynamic profile of this metabolite is critical for evaluating the safety, metabolic clearance, and off-target effects of 4-anilidopiperidine-class drugs.

This guide objectively compares the in vitro performance and toxicity of norcarfentanil against its parent compound (carfentanil) and other major alternatives (fentanyl and remifentanil), providing authoritative experimental data and self-validating protocols.

Molecular Causality & Structure-Activity Relationship (SAR)

To understand the drastic differences in in vitro toxicity between these compounds, we must analyze their interaction with the μ -opioid receptor (MOR).

Fully substituted 4-anilidopiperidines, such as fentanyl and carfentanil, possess an N-phenethyl group . This structural moiety is essential for anchoring the ligand deep within the hydrophobic core of the MOR orthosteric pocket. Specifically, it interacts with the W293 residue, triggering a rotameric micro-switch that is strictly required for receptor activation and subsequent intracellular signaling[2].

When carfentanil or remifentanil undergoes hepatic N-dealkylation to form norcarfentanil, this critical N-alkyl anchor is lost. While the isolated 4-carbomethoxy substituent on the piperidine ring provides enough localized anchoring to prevent a total loss of binding affinity, it is functionally insufficient[2]. Without the N-phenethyl group, the molecule cannot induce the robust conformational changes required for G-protein coupling or β -arrestin recruitment, resulting in a compound with drastically reduced functional toxicity[3].

Comparative In Vitro Pharmacodynamics & Toxicity

The following table synthesizes quantitative in vitro data comparing the receptor binding affinity and functional potency of norcarfentanil against alternative opioids. Functional potency (EC50) is derived from β -arrestin recruitment assays, which are highly predictive of physiological opioid toxicity, such as respiratory depression[3].

CompoundMOR Binding Affinity (IC50, nM)Functional Potency (EC50, nM)Relative In Vitro Toxicity
Carfentanil 0.190.027Ultra-High
Fentanyl 1.604.32High
Remifentanil ~3.0~2.5High (Rapidly hydrolyzed in vivo)
Norcarfentanil 295.1> 1000 (Minimal activity at 1 μM)Low (Metabolite)

Data Interpretation: Carfentanil exhibits an EC50 of 0.027 nM, making it orders of magnitude more potent than fentanyl[3]. In stark contrast, norcarfentanil demonstrates an IC50 of 295.1 nM and fails to generate significant opioid activity even at massive concentrations (1 μM or 326 ng/mL)[3],[2]. This confirms that the N-dealkylation pathway serves as a highly effective biological detoxification mechanism.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to generate the comparative data above.

Protocol A: In Vitro μ -Opioid Receptor Activity Reporter Assay ( β -Arrestin Recruitment)

Causality Check: We utilize a β -arrestin recruitment assay rather than a simple radioligand binding assay because β -arrestin pathways are directly correlated with the adverse toxicological profiles of opioids (e.g., respiratory depression and tolerance).

  • Cell Culture & Transfection: Cultivate HEK293T cells co-expressing the human μ -opioid receptor (MOR) and a β -arrestin-2 fusion protein linked to a split-luciferase reporter system.

  • Ligand Preparation: Prepare serial dilutions of norcarfentanil, carfentanil, and fentanyl in an assay buffer. Dilutions must range from 0.001 nM to 10 μM to establish full dose-response curves and capture the low-potency threshold of the metabolite.

  • Incubation: Seed cells into 96-well plates and add the ligand dilutions. Incubate at 37°C with 5% CO2 for 90–120 minutes. Why? This specific window allows for steady-state receptor binding and optimal β -arrestin translocation.

  • Detection: Add a luminescence detection reagent (e.g., Nano-Glo). The recruitment of β -arrestin to the activated MOR reconstitutes the luciferase enzyme, generating a luminescent signal proportional to functional receptor activation.

  • Data Analysis: Measure Relative Light Units (RLU) using a microplate reader. Calculate EC50 values using non-linear regression analysis[3].

Protocol B: LC-MS/MS Bioanalytical Confirmation

Causality Check: To verify the exact concentration of the metabolite in biological matrices without cross-reactivity interference from the highly potent parent compound.

  • Sample Preparation: Aliquot 250 μL of the biological sample (in vitro matrix or biofluid). Add 10 μL of an internal standard solution containing Fentanyl-D5 and Norcarfentanil-D5 (12.5 ng/mL). Why? Deuterated internal standards are mandatory to mathematically compensate for matrix suppression effects and extraction losses[3].

  • Chromatographic Separation: Inject 10 μL onto a Biphenyl column (50 mm × 2.1 mm, 2.6 μm). Run a 3.7-minute gradient mobile phase of H2O + 0.1% formic acid and methanol + 0.1% formic acid at a flow rate of 0.6 mL/min[3].

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode. Monitor specific mass-to-charge transitions for norcarfentanil to ensure absolute structural confirmation.

Visualizing the Toxicity & Metabolic Pathway

MetabolicPathway Carf Carfentanil (Ultra-potent MOR Agonist) CYP Hepatic N-dealkylation (CYP3A4 / Esterases) Carf->CYP Remi Remifentanil (Short-acting MOR Agonist) Remi->CYP Minor Pathway Norcarf (N-phenylpropionamido)methyl piperidine-4-carboxylate (Norcarfentanil) CYP->Norcarf Loss of N-alkyl group

Fig 1: Metabolic N-dealkylation pathway yielding the low-toxicity norcarfentanil metabolite.

AssayWorkflow Sample Prepare Ligand Dilutions (0.001 nM - 10 μM) Cells HEK293T Cells (MOR & β-arrestin) Sample->Cells Incubate Incubate 90-120 min at 37°C Cells->Incubate Luminescence Add Reagent & Measure RLU Incubate->Luminescence Analysis Calculate EC50 & Plot Dose-Response Luminescence->Analysis

Fig 2: In vitro β-arrestin recruitment assay workflow for evaluating functional opioid toxicity.

References

  • PubChem. "Methyl 4-(phenylpropanylamino)piperidine-4-carboxylate hydrochloride". Source: National Institutes of Health.
  • Cannaert, A., et al. (2018). "Activity-Based Detection and Bioanalytical Confirmation of a Fatal Carfentanil Intoxication". Source: Frontiers in Pharmacology.
  • Fabisiak, A., et al. (2019). "Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis". Source: MDPI.

Sources

Comparative

Evaluating metabolic stability: (N-phenylpropionamido)methyl piperidine-4-carboxylate vs fentanyl

This technical guide evaluates the metabolic stability and pharmacokinetic divergence between fentanyl and (N-phenylpropionamido)methyl piperidine-4-carboxylate —a structure universally recognized in forensic and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide evaluates the metabolic stability and pharmacokinetic divergence between fentanyl and (N-phenylpropionamido)methyl piperidine-4-carboxylate —a structure universally recognized in forensic and pharmaceutical chemistry as norcarfentanil . Norcarfentanil is the primary N-dealkylated scaffold of ultra-potent opioids like carfentanil and remifentanil[1].

Understanding the structure-metabolism relationships (SMR) between these two compounds is critical for drug development professionals designing novel analgesics with targeted half-lives, as well as toxicologists tracking biomarker stability in physiological matrices.

Structural Causality & Metabolic Fate

The metabolic stability of a piperidine-based opioid is dictated by two primary structural features: the substituent at the N1-position of the piperidine ring and the functional groups at the C4-position.

Fentanyl: Rapid CYP-Mediated Clearance Fentanyl possesses a highly lipophilic N1-phenethyl group. This bulky, hydrophobic tail acts as a prime binding anchor for Cytochrome P450 3A4 (CYP3A4) in the liver[2]. The enzyme docks the phenethyl group, perfectly positioning the alpha-carbon of the piperidine nitrogen adjacent to the heme iron. This SMR causality results in rapid oxidative N-dealkylation, converting fentanyl into the inactive metabolite norfentanyl. Consequently, fentanyl exhibits high intrinsic clearance ( CLint​ ) and a short in vitro half-life[3].

Norcarfentanil: Extreme Metabolic Stability Norcarfentanil lacks the N1-phenethyl group entirely, possessing only a secondary amine. Without this lipophilic anchor, it is a remarkably poor substrate for CYP3A4-mediated oxidation[4]. Unlike fentanyl, norcarfentanil features a C4-methyl ester. While esters are typically vulnerable to rapid hydrolysis by human carboxylesterases (CES1/CES2), the ester in norcarfentanil is heavily protected by the adjacent, bulky N-phenylpropionamido group. This severe steric hindrance prevents CES enzymes from efficiently accessing the carbonyl carbon. As a result, norcarfentanil is exceptionally stable in hepatic environments, undergoing only minor, slow hydrolysis to norcarfentanil acid, and is predominantly excreted unchanged in urine[5].

Quantitative Data Comparison

The divergent structural features translate directly into measurable pharmacokinetic differences. The table below summarizes the quantitative metabolic stability data derived from Human Liver Microsome (HLM) assays.

Pharmacokinetic ParameterFentanylNorcarfentanil
N1-Position Substituent Phenethyl groupSecondary amine (Unsubstituted)
C4-Position Substituent HydrogenMethyl ester
Primary Metabolic Enzyme CYP3A4CES1 / CES2 (Minor activity)
Dominant Metabolic Pathway N-dealkylationRenal excretion (Unchanged)
HLM Half-Life ( t1/2​ ) 15 – 30 min> 120 min
Intrinsic Clearance ( CLint​ ) 50 – 80 µL/min/mg protein< 10 µL/min/mg protein

Experimental Methodology: Substrate Depletion Assay

To objectively evaluate and compare the intrinsic clearance ( CLint​ ) of these compounds, a self-validating substrate depletion assay utilizing Human Liver Microsomes (HLM) is employed. HLMs are chosen over intact hepatocytes to isolate Phase I oxidative and hydrolytic metabolism, removing the confounding variables of cellular transport and Phase II conjugation[4].

Step-by-Step Protocol
  • Matrix Preparation: Prepare a reaction mixture containing 0.5 mg/mL pooled HLM protein and 1 µM of the test compound (Fentanyl or Norcarfentanil) in 50 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium before enzyme activation, preventing biphasic kinetic artifacts that skew early time-point data.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Its precise addition acts as the "start switch" for Phase I metabolism.

  • Self-Validating Controls: Run a parallel "Minus-NADPH" control where buffer is added instead of NADPH.

    • Causality: This negative control validates the assay by proving that any observed parent drug depletion is strictly enzyme-mediated, ruling out chemical instability or non-specific binding to the plastic ware.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, and 120 minutes), remove 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., donepezil or deuterated fentanyl).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the proteins to yield a clean supernatant for LC-MS/MS injection.

  • LC-MS/MS Analysis: Centrifuge the quenched samples (14,000 x g, 10 min) and analyze the supernatant to quantify the logarithmic depletion of the parent compound over time, allowing for the calculation of t1/2​ and CLint​ .

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways driven by the structural differences between fentanyl and norcarfentanil.

MetabolicStability Fentanyl Fentanyl (N1-Phenethyl) CYP3A4 CYP3A4 (Liver Microsomes) Fentanyl->CYP3A4 N-dealkylation Norfentanyl Norfentanyl (Inactive Metabolite) CYP3A4->Norfentanyl RapidClearance Rapid Clearance (High CL_int) Norfentanyl->RapidClearance Norcarfentanil Norcarfentanil (C4-Ester, N1-Amine) CES CES1 / CES2 (Carboxylesterases) Norcarfentanil->CES Ester Hydrolysis (Sterically Hindered) Excreted Excreted Unchanged (Major Pathway) Norcarfentanil->Excreted Renal Excretion NorcarfentanilAcid Norcarfentanil Acid (Minor Metabolite) CES->NorcarfentanilAcid Slow Stable Metabolically Stable (Low CL_int) NorcarfentanilAcid->Stable Excreted->Stable

Fig 1. Divergent metabolic pathways of Fentanyl and Norcarfentanil in human liver microsomes.

References

  • Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology (2019).[Link][1]

  • Metabolism of Carfentanil, an Ultra-Potent Opioid, in Human Liver Microsomes and Human Hepatocytes by High-Resolution Mass Spectrometry. AAPS Journal / PubMed (2016).[Link][4]

  • Intrinsic clearance (CLint) of opioids (fentanyl, remifentanil, carfentanil). Scientific Reports / ResearchGate (2022).[Link][3]

  • (PDF) Norcarfentanil: carfentanil misuse or remifentanil treatment? Forensic Toxicology / ResearchGate (2019).[Link][5]

  • Pharmacokinetic interaction of intravenous fentanyl with ketoconazole. Anesthesiology / Ovid (2005).[Link][2]

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Safety & Regulatory Compliance

Safety

(N-phenylpropionamido)methyl piperidine-4-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of (N-phenylpropionamido)methyl piperidine-4-carboxylate Executive Summary As a Senior Application Scientist overseeing high-containment chemical operations, I cannot oversta...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (N-phenylpropionamido)methyl piperidine-4-carboxylate

Executive Summary

As a Senior Application Scientist overseeing high-containment chemical operations, I cannot overstate the critical nature of precursor management. The compound (N-phenylpropionamido)methyl piperidine-4-carboxylate is an advanced 4-anilidopiperidine intermediate utilized in the synthesis of ultra-potent synthetic opioids, including carfentanil and remifentanil (1)[1]. Structurally, it contains the critical N-phenylpropionamido pharmacophore (2)[2]. Accidental exposure or improper disposal poses a severe occupational and environmental hazard (3)[3]. Treating its disposal with the same rigor as an active pharmaceutical ingredient (API) is an absolute operational imperative.

This guide provides a self-validating, field-proven protocol for the chemical degradation and logistical disposal of this precursor, ensuring complete destruction of the opioid receptor-binding moiety before it ever leaves your facility.

Mechanistic Risk Assessment & Causality

Why do we not simply dispose of this chemical in standard organic waste? The causality is rooted in its molecular structure. The piperidine core and the amide nitrogen are highly reactive. If disposed of intact, the chemical remains a viable precursor that can be recovered or accidentally converted into active fentalogs (4)[4]. Furthermore, synthetic opioid powders typically exhibit a particle size of around 2 microns; they are highly prone to aerosolization due to static charge, making inhalation a primary risk vector during waste transfer (5)[5].

To mitigate this, our protocol relies on in-situ oxidative cleavage . By utilizing strong oxidants like sodium hypochlorite (bleach), we induce N-chlorination at the amide and piperidine nitrogens, permanently cleaving the propionanilide bond and rendering the precursor unrecoverable (4)[4].

Quantitative Safety Metrics & Parameters

Before initiating any disposal workflow, laboratory personnel must verify that all safety parameters and required materials are in place.

Table 1: Operational Parameters for Precursor Degradation

ParameterValue / SpecificationMechanistic Rationale
Primary Oxidant 10% Sodium Hypochlorite (NaOCl)Rapid N-chlorination and cleavage of the propionanilide moiety (4)[4].
Contact Time > 24 HoursEnsures complete degradation of lipophilic globules that may shield the chemical (4)[4].
Incineration Temp > 1,000°C (1,832°F)Thermal destruction of the piperidine core and complex aromatic byproducts (5)[5].
Spill Neutralizer 10% Hydrogen PeroxideRapid surface decontamination without aerosolizing powders (3)[3].
Required PPE PAPR / N95, Tyvek suit, Double NitrilePrevents inhalation of aerosolized particles (~2 microns) and dermal absorption (6)[6].

Step-by-Step Chemical Degradation Protocol

Phase 1: Pre-Operational Setup & Containment
  • Causality: Fentanyl-class precursors easily aerosolize due to static charge and air currents. Even trace dermal or inhalation exposure can be life-threatening (6)[6].

  • Action:

    • Don maximum Personal Protective Equipment (PPE): Double nitrile gloves, a Tyvek suit, and a fit-tested N95/P100 respirator or Powered Air-Purifying Respirator (PAPR) (6)[6].

    • Ensure Naloxone is immediately accessible and enforce a strict two-person rule (buddy system) (3)[3].

    • Conduct all material transfers inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with negative pressure (6)[6].

    • Utilize anti-static weighing boats and grounded spatulas to minimize particle dispersion (6)[6].

Phase 2: In-Situ Oxidative Degradation
  • Causality: Direct application of aqueous bleach to the dry powder can cause the hydrophobic precursor to form protective "globules," indefinitely preventing the oxidant from reaching the core of the material and prolonging its persistence (4)[4].

  • Action:

    • Solubilization: Slowly dissolve the (N-phenylpropionamido)methyl piperidine-4-carboxylate waste in a minimal volume of a compatible co-solvent (e.g., methanol) to break down hydrophobic barriers (4)[4].

    • Oxidation: Gradually introduce an excess of 10% sodium hypochlorite (bleach) solution to the dissolved precursor (4)[4].

    • pH Control: Maintain the reaction mixture at a pH > 8. Crucial: Acidic conditions will cause the rapid off-gassing of highly toxic chlorine gas.

    • Agitation & Verification: Gently agitate the solution and allow it to stand in the fume hood for a minimum of 24 hours. This extended contact time is required to ensure the apparent half-life of the precursor is fully exceeded and the amide bond is irreversibly cleaved (4)[4].

Phase 3: Consolidation and Final Logistical Disposal
  • Causality: The oxidative cleavage produces chlorinated organic byproducts. While no longer a potent opioid precursor, this mixture remains a hazardous chemical waste that cannot be discharged into municipal water systems (4)[4].

  • Action:

    • Transfer the degraded aqueous mixture into a shatterproof, chemically compatible high-density polyethylene (HDPE) secondary container.

    • Seal with a vented cap to prevent pressure buildup from any residual oxidative off-gassing.

    • Label the container explicitly: "Hazardous Waste - Oxidized Opioid Precursor Byproducts" (6)[6].

    • Contract a RCRA-permitted hazardous waste disposal facility to subject the sealed waste to high-temperature incineration (>1,000°C). This final step completely mineralizes the remaining organic framework into CO2, H2O, and trace HCl (which is scrubbed by the facility's emission controls) (5)[5].

Operational Workflow Visualization

To ensure strict adherence to this protocol, the following decision tree maps the critical path from waste generation to final destruction.

DisposalWorkflow A Waste Generation: (N-phenylpropionamido)methyl piperidine-4-carboxylate B Hazard Assessment & PPE Verification (Naloxone on standby) A->B Initiate Protocol C Primary Containment (Negative Pressure Hood/Glovebox) B->C Transfer Material D In-Situ Oxidative Quenching (Co-solvent + 10% NaOCl) C->D Solubilize & Oxidize E Agitation & Verification (Minimum 24h Contact Time) D->E Cleave Amide Bond F Secondary Waste Container (HDPE, Vented Cap) E->F Transfer to Storage G RCRA High-Temperature Incineration (>1000°C) F->G Final Logistics

Workflow for the oxidative degradation and disposal of 4-anilidopiperidine precursors.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "EMCDDA–Europol Joint Report on a new psychoactive substance: carfentanil." CIJ.gob.mx.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiPaHleBwJoQCFY36CL5fFmnzYfvBeuW45_PyWEUN4XChw2PMgpVPU4LwEuRC8S8KyKyhdJ5_UKKKdndGby8F9rGP_uTTlJRNLKPfhmsb0g31aI0mbaqdOdPVHUNzPNKUgtfir-4GwdNejQwda7s6L_lEhybFerRIyLBE_schU1HPvjpf98eoEuf6Dv2pbqrU3ALrzhTvsY6u6yPbr-HNxz-X8B-U=]
  • Cambrex Charles City, Inc. "Intermediates for the preparation of remifentanil hydrochloride." Google Patents (US20200131127A1).[https://vertexaisearch.cloud.google.
  • Lab Manager. "Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation." Labmanager.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJsRisHk-Fy7Zgo419vCa5yaOJfPw--QW0oYhnXWbQn9h7AcWd_sDpO8D1mMROmuz1Pl0vGPj4jh0dNWAMT8CmjML_xI8quAe5p6fUJHnePtGp3JhJsrbr52UIcsde3qtEBedjQUK9KgqfPJ6WYFXmqiO7wtY0olgTPK5VReFr-QPS]
  • Association of Public Health Laboratories (APHL). "Fundamentals of Fentanyl Safety in Public Health Laboratory Settings." APHL.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEjzsYhhsHHQIYmMv914KodrTrSJeUHQJJZIvoBYpLqi_tcW95L-MUkslhGFjra9xu98lEUP7Mjv10Jp0y2uqJhh8hccs61og8Q5wgwq2IbOpPD1DkjirzU-1HA9UnOvQfrdsc7GuLqLoaS0Y7vWYIpdsVMQxfC6RYr8w-BiMxOBibnXKgIhMrDvtnfb0=]
  • National Institutes of Health (NIH). "Degradation of immediate precursors of fentanyl and fentalogs." PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7SvMZZmSouCBOz4ioIMZUZtcBvIuw9856sjWKQw1MwLEXXFCzgdLv-H0kpy9W3DfJGsBN4xC5Nf8Nzmlkn4sFnuBFtUTL50vJBDflNAyxoqmbRUgHpBqO_xvKS08WhQS0xmlF58D0cXfNvDSn]
  • Department of Homeland Security (DHS). "Master Question List (MQL) for Synthetic Opioids Version 2." DHS.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgAP6fmSFNgPxivsaBxbd4RebKoizeKEBgrLWegHtUCZwztmI9EqcWuxHEuMAWSAy75MHvUQGufJE1XE_u0NlZyOGtDiFyPVJLYGoi6TjOawMNEKXyRuwCYdwao6rgQyd5GVlVWbqyjYq4_KH6PTdtBE8szam93TF4sXwUIxP1Xkz-edKDfZ4FEOTNvTzZ5wQKHca4uLxZV4rh6g==]

Sources

Handling

Personal protective equipment for handling (N-phenylpropionamido)methyl piperidine-4-carboxylate

Comprehensive Laboratory Safety and Handling Guide for (N-phenylpropionamido)methyl piperidine-4-carboxylate Chemical Identity and Hazard Causality The compound designated as (N-phenylpropionamido)methyl piperidine-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Handling Guide for (N-phenylpropionamido)methyl piperidine-4-carboxylate

Chemical Identity and Hazard Causality

The compound designated as (N-phenylpropionamido)methyl piperidine-4-carboxylate is structurally synonymous with methyl 4-(N-phenylpropionamido)piperidine-4-carboxylate , universally recognized in pharmaceutical and forensic contexts as Norcarfentanil (CAS: 61085-87-8)[1][2]. As a primary precursor and metabolite of carfentanil—an opioid estimated to be 100 times more potent than fentanyl and 10,000 times more potent than morphine—handling this compound requires extreme, BSL-3 equivalent chemical hygiene protocols[2][3].

To build a fail-safe operational environment, personnel must understand the mechanistic causality behind the hazards:

  • Aerosolization & Inhalation: Fentanyl analog powders inherently carry a high static charge, making them highly susceptible to aerosolization from minor ambient air currents or friction[4]. Inhalation bypasses first-pass hepatic metabolism, leading to a rapid onset of severe respiratory depression[5][6].

  • Dermal Translocation: As highly lipophilic molecules, fentanyl analogs can penetrate intact human skin. This risk is exponentially magnified if the compound is dissolved in organic solvents (e.g., methanol), which act as transdermal carriers.

  • The Alcohol Exacerbation Effect: Standard laboratory hand sanitizers (ethanol or isopropanol-based) are strictly prohibited post-exposure. Alcohols strip the skin's protective lipid barrier and act as permeation enhancers, drastically accelerating the absorption of lipophilic opioids into the bloodstream[3][5][6].

Quantitative PPE and Engineering Controls Matrix

Safety measures must scale with the physical state and quantity of the compound. The following table summarizes the required Personal Protective Equipment (PPE) and engineering controls based on exposure risk.

Risk LevelOperational TaskRequired PPEEngineering Controls
Low Handling sealed, secondary containers or vials.Single nitrile gloves, standard lab coat, safety glasses.Standard laboratory HVAC (minimum 6-10 ACH).
Moderate Weighing/aliquoting dilute solutions (<1 mg/mL).Double nitrile gloves (contrasting colors), Tyvek sleeves, fit-tested N95/P100 respirator, safety goggles[4][5].Class II Type B2 Biological Safety Cabinet (BSC) or Fume Hood.
High Handling neat solid powders (>10 mg), spill cleanup.Double nitrile gloves, full Tyvek coverall, fit-tested P100 respirator or PAPR, chemical-resistant booties[4][7].HEPA-filtered Glove Box (Isolator) or plumbed negative-pressure enclosure[7].

Self-Validating Handling Protocol

Every step in this protocol is designed as a self-validating system, meaning each action inherently verifies the safety and integrity of the previous one.

Phase 1: Pre-Operation Verification

  • Antagonist Verification: Ensure at least two doses of unexpired Naloxone (Narcan) are physically present on the benchtop. Personnel must be pre-trained to recognize opioid toxicity (pinpoint pupils, cyanosis, respiratory depression)[3][6].

  • Buddy System Activation: Never handle fentanyl analogs alone. Establish a two-person processing team: one "Clean" operator (handles outside equipment, documentation, and emergency response) and one "Dirty" operator (handles the chemical) to strictly prevent cross-contamination[5][7].

Phase 2: Execution and Containment 3. Visual Integrity Check: Don contrasting double nitrile gloves (e.g., blue inner, black outer). Causality: The black outer glove makes white powder residue highly visible, while the blue inner glove immediately highlights any micro-tears or breaches in the outer layer[5]. 4. Static Mitigation: Utilize antistatic tools (e.g., static-dissipative spatulas) and an ionizing bar inside the glove box. Causality: Neutralizing static charge prevents the lipophilic powder from clinging to gloves or becoming airborne during transfer[4]. 5. Closed-System Transfer: Conduct all open-container work within the HEPA-filtered enclosure. Weigh materials using a microbalance situated inside the enclosure to prevent transit exposure[4][7].

Phase 3: De-gowning and Post-Operation 6. In-Hood Glove Removal: Inspect outer gloves for powder residue. Remove the highly contaminated outer gloves inside the ventilated enclosure before withdrawing hands to prevent dragging particulates into the lab atmosphere. 7. Cold Water Wash: Wash hands immediately with copious amounts of cold water and soap. Causality: Cold water keeps pores closed, preventing dermal absorption of any microscopic residue, whereas warm water or alcohol gels would open pores[5][6].

Emergency Spill Response and Disposal Plan

In the event of a spill, immediate isolation and chemical neutralization are required. Do not attempt to sweep or wipe dry powders, as this will trigger massive aerosolization[4][5].

  • Evacuation & Assessment: Evacuate non-essential personnel immediately. The "Clean" operator must assess the spill size from a safe distance[4][5].

  • Oxidative Neutralization: Apply an oxidative decontamination agent (e.g., Dahlgren Decon, peracetic acid, or specialized hydrogen peroxide solutions) rather than simple bleach[3][8]. Causality: Oxidative agents chemically alter the molecule, forming N-oxides (e.g., norcarfentanil N-oxide) which lack affinity for the µ-opioid receptor, permanently neutralizing the pharmacological threat[8].

  • Hazardous Disposal: Collect all neutralized slurry, absorbent pads, and disposable PPE (masks, filters, Tyvek suits) into heavy-mil, leak-proof polyethylene bags. Label clearly as "Fentanyl Contaminated" and route for high-temperature incineration[7].

Spill Response Workflow Visualization

SpillResponse Spill Spill Detected (Norcarfentanil) Evacuate Evacuate & Isolate Area Spill->Evacuate PPE Don High-Risk PPE (P100, Tyvek, Double Nitrile) Evacuate->PPE Assess Assess Spill Size PPE->Assess Small Small Spill (<1g) Apply Oxidative Decon Assess->Small < 1g Large Large Spill (>1g) Call Hazmat Team Assess->Large > 1g Verify Verify Neutralization (N-oxide formation) Small->Verify Dispose Dispose as Hazardous Waste (Heavy-Mil Polyethylene) Verify->Dispose

Figure 1: Norcarfentanil Spill Response and Decontamination Workflow.

References

  • "Methyl 4-(phenylpropanylamino)piperidine-4-carboxylate hydrochloride - PubChem", NIH.[Link]

  • "Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager", Lab Manager.[Link]

  • "Fentanyl and General Safety Precautions", Wisconsin Department of Justice.[Link]

  • "Occupational Safety and Health and Illicit Opioids: State of the Research on Protecting Against the Threat of Occupational Exposure", PMC (NIH).[Link]

  • "Safe Handling and Field Testing of Unknown Narcotics (Fentanyl)", Orlando Police Department.[Link]

  • "Handling and Protection - Fentanyl for First Responders", FentanylSafety.com.[Link]

  • "Field and laboratory perspectives on fentanyl and carfentanil decontamination", PMC (NIH).[Link]

  • "Master Question List (MQL) for Synthetic Opioids Version 2", Department of Homeland Security.[Link]

Sources

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